A Multi-Modal Spectroscopic Approach to the "Williams Glycine Template"[1][2]
Executive Summary & Chemical Context
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (often referred to as the Williams Chiral Auxiliary or N-Z-2,3-diphenylmorpholin-6-one) is a privileged scaffold in asymmetric synthesis.[1][2] It serves as a chiral glycine equivalent, allowing for the stereoselective preparation of
For the researcher, elucidating this structure is not merely about confirming connectivity; it is about validating the absolute stereochemistry (2S,3R vs. 2R,3S) and ensuring the integrity of the lactone ring, which is susceptible to hydrolysis.
Nomenclature Note: While IUPAC numbering can vary, this guide adheres to the nomenclature provided in the topic prompt (Phenyls at 2,3; Carbonyl at 6; Nitrogen at 4). In other literature, this is frequently cited as 5,6-diphenylmorpholin-2-one .[1][2]
Synthetic Origin & Elucidation Logic
To interpret the spectra accurately, one must understand the synthetic origin.[2] This molecule is typically constructed via the cyclization of 1,2-diphenyl-2-aminoethanol (diphenylglycinol) with a glycolic acid equivalent (e.g., glyoxylic acid or chloroacetyl chloride), followed by N-protection with benzyl chloroformate (Cbz-Cl).[1][2]
The Elucidation Challenge:
Regiochemistry: Confirming the lactone (cyclic ester) vs. acyclic hydrolysis products.
Rotamerism: The N-Cbz group exhibits restricted rotation, often causing signal broadening or doubling in NMR at room temperature.[2]
Stereochemistry: Differentiating between the cis and trans diphenyl isomers.
Elucidation Workflow (DOT Visualization)
Figure 1: Step-wise decision tree for structural confirmation, moving from functional group identification to 3D spatial resolution.
Spectroscopic Characterization Protocols
Phase 1: Establishing the Skeleton (MS & IR)
Protocol:
MS: Electrospray Ionization (ESI) in positive mode (
+ 0.1% Formic Acid).
IR: ATR (Attenuated Total Reflectance) on neat solid.
Diagnostic Criteria:
Technique
Signal of Interest
Expected Value
Structural Implication
| HRMS |
| ~388.1543 m/z | Confirms formula .[1][2][3] |
| HRMS | | ~410.1362 m/z | Common sodium adduct.[2][3] |
| IR | (Lactone) | 1750–1765 cm⁻¹ | High frequency confirms 6-membered lactone ring.[2] |
| IR | (Carbamate) | 1690–1715 cm⁻¹ | Confirms N-Cbz protection (urethane).[2] |
Critical Check: If the lactone band (~1760 cm⁻¹) is missing and a broad -OH stretch appears (~3300 cm⁻¹), the ring has hydrolyzed to the open-chain acid.
Phase 2: 1H NMR Connectivity & Rotamerism[1]
Protocol:
Dissolve ~5-10 mg in
. If signals are broad due to rotamers, warm the probe to 50°C (323 K) to coalesce signals.
Assignment Table (400 MHz,
):
Position
Type
(ppm)
Multiplicity
(Hz)
Notes
H-5a, H-5b
(Ring)
4.40 – 4.60
AB System (dd)
Highly diastereotopic protons adjacent to the lactone carbonyl.[1][2]
15 protons total (2 ring phenyls + 1 Cbz phenyl).[1][2]
Expert Insight - The Rotamer Trap:
Because of the carbamate (
) bond, this molecule exists as a mixture of s-cis and s-trans rotamers in solution.[1][2] You may see the H-2 and H-3 signals "doubled" or significantly broadened.[1][2] Do not mistake this for impurities. Heating the sample to 50°C usually simplifies the spectrum.[2]
Stereochemical Assignment (The Core Challenge)
The defining feature of this molecule is the relative stereochemistry of the phenyl groups at positions 2 and 3.[2]
The Vicinal Coupling Constant (
)
According to the Karplus relationship, the dihedral angle determines the coupling constant.
Cis-isomer (Syn): The H-2 and H-3 protons are typically anti-clinal or syn-clinal depending on the ring pucker.[1][2] Experimentally, for 2,3-diphenylmorpholinones,
Trans-isomer (Anti): Typically shows a larger coupling (
) if the ring adopts a chair conformation with diaxial protons, but morpholinones often adopt twisted boat conformations, making values less reliable than in cyclohexanes.
NOESY/ROESY Validation
Nuclear Overhauser Effect spectroscopy is the definitive method for solution-state stereochemistry.[1][2]
Protocol:
Run a 2D NOESY with a mixing time (
) of 500ms.
Interpretation:
Cis-Configuration: Strong NOE correlation between H-2 and H-3 .
Trans-Configuration: Weak or no NOE between H-2 and H-3. Stronger NOE between H-2 and the ortho-protons of the phenyl ring at C-3 (and vice versa).[1][2]
Stereochemistry Visualization (DOT)
Figure 2: Diagnostic NOE correlations. A strong H2-H3 interaction confirms the cis-relationship required for the Williams auxiliary.[1][2]
X-Ray Crystallography (The Gold Standard)
While NMR provides solution-state data, X-ray crystallography is required to confirm the absolute configuration (e.g., 2S,3R) if the starting material's chirality was not certified.
Crystal Growth: Slow evaporation of Ethyl Acetate / Hexanes (1:[2]4) usually yields diffraction-quality needles or prisms.[1][2]
Validation: The Flack parameter should be calculated to confirm absolute stereochemistry, especially given the heavy oxygen/nitrogen atoms (though lack of heavy halogens can make this challenging without high-quality data).
References
Williams, R. M., et al. "Asymmetric Synthesis of Monosubstituted and
-Disubstituted -Amino Acids via Hexahydro-oxazin-2-ones."[1][2] Journal of the American Chemical Society, 113, 9276-9286 (1991). Link
PubChem Compound Summary. "Benzyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate."[1][2] National Center for Biotechnology Information, CID 981233.[2] Link
Sigma-Aldrich Product Sheet. "(2R,3S)-(-)-N-Z-6-oxo-2,3-diphenylmorpholine."[1][2] Merck KGaA.[2] Link
Sinclair, A., et al. "Synthesis of 5,6-Diphenylmorpholin-2-one Derivatives."[1][2] Journal of Organic Chemistry, 74, 11, 4166–4176 (2009). Link
Physicochemical Properties of Substituted Morpholinones: A Technical Guide for Drug Design
Executive Summary This technical guide analyzes the morpholinone scaffold, specifically focusing on morpholin-3-one , a cyclic lactam that has emerged as a critical pharmacophore in modern medicinal chemistry.[1] Unlike...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the morpholinone scaffold, specifically focusing on morpholin-3-one , a cyclic lactam that has emerged as a critical pharmacophore in modern medicinal chemistry.[1] Unlike its parent compound morpholine—a moderately basic secondary amine (
)—the morpholin-3-one moiety is electronically neutral at physiological pH.[1] This drastic shift in physicochemical character allows medicinal chemists to modulate hydrogen bonding networks, reduce lysosomal trapping, and improve metabolic stability without altering the gross structural footprint of the molecule.
This guide details the structural architecture, electronic properties, synthetic pathways, and pharmaceutical applications of substituted morpholinones, designed for immediate application in lead optimization programs.
Part 1: Structural Architecture & Isomerism
The term "morpholinone" refers to two distinct constitutional isomers. Understanding the stability difference between these two is the first filter in scaffold selection.
The Isomer Divergence
Morpholin-2-one (Lactone): This isomer contains an ester linkage within the ring.[1] It is chemically labile and prone to rapid hydrolysis in plasma and acidic/basic media. It is rarely used as a final drug scaffold but serves as a transient intermediate or prodrug moiety.
Morpholin-3-one (Lactam): This isomer contains an amide linkage.[1] It exhibits high chemical and metabolic stability, making it the predominant scaffold in FDA-approved therapeutics (e.g., Rivaroxaban, Linezolid analogs).
Electronic Descriptors & Basicity
The defining feature of the morpholin-3-one is the amidic resonance .[1] The nitrogen lone pair, which is responsible for the basicity in morpholine, is delocalized into the adjacent carbonyl group.
Morpholine:
hybridized nitrogen; Basic; H-bond acceptor and donor.[1]
Morpholin-3-one: Partial
character at nitrogen; Neutral; H-bond acceptor (carbonyl) and donor (NH, if unsubstituted).[1]
Key Consequence: The morpholin-3-one ring does not protonate at physiological pH (pH 7.4).[1] This eliminates the cation-trapping effects often seen with basic morpholines and alters the volume of distribution (
).
Figure 1: Electronic differentiation between morpholine and morpholin-3-one scaffolds.[1]
Part 2: Physicochemical Profiling
The following data consolidates the property shifts observed when transitioning from a morpholine to a morpholin-3-one core.
The carbonyl oxygen is a strong acceptor; the ether oxygen remains a weak acceptor.
Topological Polar Surface Area (TPSA)
~12 Ų
~29 Ų
Increased polarity due to the amide functionality.
Solubility & Lipophilicity
While the calculated LogP values are similar, the LogD (distribution coefficient) profile differs significantly.
Morpholine: LogD varies with pH.[1] At pH 7.4, it exists as a cation, increasing water solubility but potentially hindering passive membrane permeability.
Morpholin-3-one: LogD is pH-independent across the physiological range.[1] It maintains a consistent lipophilicity profile, simplifying formulation and permeability predictions.
Part 3: Synthetic Accessibility & Protocols[2]
Reliable synthesis is the cornerstone of scaffold utility. Two primary routes are recommended: the Amino Alcohol Cyclization (for building the ring) and the Late-Stage Oxidation (for modifying existing morpholines).
Protocol A: Cyclization from Amino Alcohols (The "Build" Approach)
This is the industry-standard method for creating substituted morpholin-3-ones, particularly when specific chirality is required from the amino alcohol starting material.[1]
Mechanism: Williamson ether synthesis type cyclization.
Reagents: Amino alcohol, Chloroacetyl chloride (or ethyl chloroacetate), Base (NaH or KOtBu).
Step-by-Step Protocol:
N-Acylation: Dissolve the amino alcohol (1.0 equiv) in anhydrous THF at 0°C. Add triethylamine (1.2 equiv) followed by dropwise addition of chloroacetyl chloride (1.1 equiv). Self-Validation: Monitor via TLC/LCMS for disappearance of amine and formation of the linear chloride intermediate.
Cyclization: Cool the mixture to 0°C. Add NaH (60% dispersion, 2.5 equiv) carefully in portions. Allow to warm to room temperature and stir for 4-12 hours. Note: The strong base deprotonates the alcohol, which then displaces the chloride.
Neutrality: The morpholinone ring replaces earlier cationic moieties, improving oral bioavailability and reducing clearance.
H-Bonding: The carbonyl oxygen acts as a critical H-bond acceptor, interacting with the S4 pocket of the Factor Xa enzyme.
Geometry: The lactam ring constrains the N-phenyl bond vector, orienting the molecule into a specific "L-shape" required for the active site.
Metabolic Insight:
While stable, the morpholinone ring in Rivaroxaban is subject to oxidative degradation (via CYP450) and hydrolysis of the lactam bond (minor pathway), leading to ring-opened metabolites. However, it is significantly more stable than a lactone equivalent.
References
Rivaroxaban Discovery: Perzborn, E., et al. "Rivaroxaban: a new oral factor Xa inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology 30.3 (2010): 376-381. Link[1]
Morpholinone Synthesis: Brockunier, L. L., et al.[5] "A practical synthesis of 3-morpholinones." Tetrahedron Letters 41.44 (2000): 8661-8664.[1] Link
Physicochemical Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 66953, 3-Morpholinone." PubChem. Link
Metabolic Stability: Weinz, C., et al. "Metabolism and distribution of the direct factor Xa inhibitor rivaroxaban in humans." Drug Metabolism and Disposition 37.5 (2009): 1056-1064.[1] Link
pKa Compilation: Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link
Biological activity screening of novel morpholine compounds
Title: The Morpholine Advantage: A Technical Framework for Screening Bioactive Heterocycles Subtitle: From Privileged Scaffold Design to Validated In Vitro Protocols Executive Summary In modern medicinal chemistry, the m...
Author: BenchChem Technical Support Team. Date: March 2026
Title: The Morpholine Advantage: A Technical Framework for Screening Bioactive Heterocycles
Subtitle: From Privileged Scaffold Design to Validated In Vitro Protocols
Executive Summary
In modern medicinal chemistry, the morpholine ring is not merely a structural filler; it is a "privileged scaffold" that strategically modulates physicochemical properties.[1][2][3] Unlike its nitrogen-only counterparts (piperidines/piperazines), morpholine introduces a specific lipophilic-hydrophilic balance (logP modulation) and a critical hydrogen-bond acceptor (the ether oxygen) while lowering basicity (pKa ~8.3).
This guide deviates from standard "recipe-style" protocols to provide a causality-driven technical framework . We focus on screening novel morpholine derivatives for two primary therapeutic indications where this scaffold excels: Antimicrobial (targeting bacterial cell wall/protein synthesis) and Anticancer (targeting PI3K/mTOR pathways).
Part 1: The Pharmacophore Rationale
Why Screen Morpholines?
Before pipetting begins, the screener must understand the molecule's intent. Morpholine is often introduced to:
Enhance Solubility: The ether oxygen increases aqueous solubility compared to cyclohexane or piperidine analogs.
Metabolic Stability: It blocks metabolic soft spots often found on alkyl chains, though the ring itself can be subject to oxidative metabolism (addressed in Part 4).
Target Engagement: In kinase inhibitors (e.g., Buparlisib), the morpholine oxygen often forms a critical hydrogen bond with the hinge region of the ATP-binding pocket.
Screening Workflow Strategy
The following flowchart outlines the logic gate for moving a morpholine hit from synthesis to lead candidate.
Figure 1: Logic-gated screening workflow. Progression to ADME requires meeting specific potency thresholds (MIC or IC50).
Part 2: Antimicrobial Screening (CLSI Standards)
Morpholine derivatives often exhibit broad-spectrum activity (e.g., Linezolid). The only scientifically defensible method for quantitative screening is Broth Microdilution , aligned with CLSI M07 standards.
The Protocol
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Media Preparation (The Variable):
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[4]
Causality: Standard MHB lacks controlled Ca²⁺ and Mg²⁺ ions. Without adjustment, morpholines (which may chelate or interact with membranes) can show false efficacy or resistance, particularly against P. aeruginosa.
Inoculum Standardization:
Prepare a direct colony suspension to a 0.5 McFarland Standard (
CFU/mL).
Dilute this suspension 1:100 in CAMHB to achieve a final well concentration of
CFU/mL.
Compound Dilution:
Dissolve morpholine derivative in DMSO. Ensure final DMSO concentration in the well is < 1% .
Validation: Include a "Solvent Control" well (Broth + 1% DMSO + Bacteria). If this well shows inhibition, your data is invalid due to solvent toxicity.
Incubation:
C for 16–20 hours (ambient air, not CO₂).
Data Output Structure
Compound ID
S. aureus (ATCC 29213) MIC (g/mL)
E. coli (ATCC 25922) MIC (g/mL)
Interpretation
Morph-01
4.0
>64.0
Gram-positive selective
Ciprofloxacin
0.25
0.015
QC Validated
DMSO Control
Growth
Growth
Assay Valid
Part 3: Anticancer Activity & Mechanism
Morpholine derivatives are heavily investigated as PI3K/mTOR inhibitors. The screening must go beyond simple death assays (MTT) to mechanistic validation.
Primary Viability Screen (MTT Assay)
Critical Technical Note: Morpholine compounds can be basic. Ensure the cell culture media contains sufficient buffering (HEPES/Bicarbonate) to prevent pH shifts upon compound addition, which causes false-positive cell death.
Seeding: Seed cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. Allow 24h attachment.
Treatment: Add compounds (serial dilution). Incubate for 48–72h.
Why? Formazan crystals are insoluble in water. Incomplete solubilization leads to high variance in absorbance readings at 570 nm.
Mechanistic Hypothesis: PI3K/mTOR Pathway
If the morpholine compound shows cytotoxicity, it likely acts by competing for the ATP binding site on lipid kinases.
Figure 2: The PI3K/Akt/mTOR signaling cascade. Morpholine derivatives typically inhibit PI3K (and sometimes mTOR) by mimicking the adenine ring of ATP.
Part 4: ADME Profiling (Metabolic Stability)
A common failure mode for morpholines is oxidative metabolism (ring opening).
Protocol: Liver Microsomal Stability
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
Reaction: Incubate
compound at C.
Sampling: Quench aliquots with ice-cold Acetonitrile at 0, 15, 30, and 60 mins.
Analysis: LC-MS/MS to track parent compound depletion.
Calculation:
Target:
minutes is generally required for oral bioavailability.
References
Kumari, A., et al. (2020). "Morpholine as a privileged scaffold: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Chemistry Research.
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[6] CLSI Standards.
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.
Woulfe, P. (2025). "Morpholine: A Privileged Pharmacophore in Modern Drug Discovery." BenchChem Technical Guides.
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier/Academic Press. (Standard text for ADME protocols).
Spectroscopic Profiling of Diphenyl-Morpholinecarboxylates: A Technical Guide to NMR, IR, and MS Characterization
Executive Summary Diphenyl-morpholinecarboxylates—most notably tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate (widely recognized as the Williams chiral auxiliary)—are foundational scaffolds in the asymmetr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Diphenyl-morpholinecarboxylates—most notably tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate (widely recognized as the Williams chiral auxiliary)—are foundational scaffolds in the asymmetric synthesis of non-proteinogenic amino acids and complex pharmaceutical agents[1][2]. Because the stereochemical integrity of the morpholine ring dictates the enantiomeric excess of downstream products, rigorous spectroscopic validation is non-negotiable.
This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of diphenyl-morpholinecarboxylates. By establishing a self-validating analytical workflow, researchers can unambiguously confirm regiochemistry, stereochemistry, and structural purity.
Structural Core & Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR): Stereochemical Causality
The
H and C NMR spectra of diphenyl-morpholinecarboxylates are highly sensitive to the relative stereochemistry (syn/anti) of the morpholine ring substituents.
H NMR Dynamics : The vicinal protons at C2 and C3 (the methine carbons bearing the phenyl groups) are the primary diagnostic markers. According to the Karplus equation, the coupling constant () between these protons is strictly dictated by their dihedral angle. In the (2R,3S) configuration, the protons occupy a specific pseudo-axial/pseudo-equatorial arrangement within the chair conformation of the morpholine ring, typically yielding a value of 3.0–5.0 Hz[1]. A trans-diaxial arrangement in diastereomers would yield a significantly larger coupling constant ( 8–10 Hz). The C2 and C3 protons typically resonate downfield (5.0–5.5 ppm) due to the deshielding effects of the adjacent oxygen/nitrogen atoms and the anisotropic effects of the phenyl rings.
C NMR Dynamics : The carbon spectrum is defined by two distinct carbonyl resonances. The lactone carbonyl (C6) is highly deshielded, appearing at 168–170 ppm, while the carbamate carbonyl (Boc group) appears at 153–154 ppm[1]. The bulky tert-butyl group acts as a diagnostic anchor, presenting a massive singlet at 27–28 ppm in C and 1.1–1.4 ppm in H NMR[3].
Infrared Spectroscopy (IR): Vibrational Modes
IR spectroscopy provides orthogonal validation of the functional groups, specifically distinguishing the dual carbonyl environments.
Carbonyl Stretches : The cyclic ester (lactone) exhibits a high-frequency C=O stretch at
1745–1750 cm due to ring strain and the electron-withdrawing nature of the adjacent morpholine oxygen. The carbamate C=O stretch occurs at a lower frequency, 1695–1705 cm, due to the resonance donation from the nitrogen lone pair[1].
Absence of Protic Stretches : A critical quality control metric is the complete absence of N-H or O-H stretching bands (3200–3500 cm
), confirming that the morpholine nitrogen is fully protected and the lactone ring remains intact (unhydrolyzed).
Mass Spectrometry (MS): Ionization and Fragmentation
High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) is the gold standard for these compounds.
Molecular Ion : The protonated molecular ion
for tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate () is observed at m/z 354.17[3].
Fragmentation Causality : Collision-Induced Dissociation (CID) triggers predictable pathways. The most thermodynamically favorable cleavage is the loss of the tert-butyl group as isobutylene (-56 Da), yielding an
fragment at m/z 298. This is often followed by the rapid decarboxylation of the resulting carbamic acid (-44 Da), giving the fully deprotected morpholinone core at m/z 254.
Experimental Protocols: A Self-Validating System
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives.
Protocol A: High-Fidelity NMR Acquisition
Causality: Chiral morpholines can exhibit line broadening due to slow rotameric interconversion of the Boc group at room temperature.
Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous
(100.0 atom % D) containing 0.03% v/v TMS as an internal reference.
Instrument Tuning : Lock and shim the spectrometer (minimum 400 MHz) to the deuterium signal of
.
Acquisition Parameters (
H) : Set the relaxation delay () to at least 2.0 seconds (or ) to ensure complete relaxation of the tert-butyl protons, preventing integration truncation.
Validation : If the Boc singlet or C2/C3 doublets appear excessively broad, perform a Variable Temperature (VT) NMR experiment at 50°C to coalesce the rotameric signals into sharp peaks.
Protocol B: ATR-FTIR Analysis
Causality: Traditional KBr pellets are hygroscopic; absorbed water can obscure the critical 1700 cm
region and falsely suggest lactone hydrolysis (O-H stretch). Attenuated Total Reflectance (ATR) eliminates this artifact.
Background Calibration : Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm
resolution).
Sample Application : Place 1–2 mg of the neat crystalline powder directly onto the crystal. Apply uniform pressure using the anvil.
Acquisition & Validation : Collect 32 scans from 4000 to 400 cm
. Validate the spectrum by confirming the baseline is flat and the dual carbonyl peaks (1747 cm and 1700 cm) are baseline-resolved.
Protocol C: HRMS (ESI-TOF) Workflow
Sample Dilution : Prepare a 1
g/mL solution in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid to promote protonation.
Calibration : Infuse an internal calibrant (e.g., Leucine Enkephalin,
= 556.2771) simultaneously with the sample to ensure mass accuracy within ppm.
Acquisition : Operate in positive ion mode (
). Apply a low collision energy (10 eV) for the intact ion, and ramp to 25–35 eV to observe the diagnostic loss of the Boc group.
Quantitative Data Summaries
Table 1: NMR Assignments for tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate [1]
Position / Group
H NMR (, ppm, )
Multiplicity & Coupling ( in Hz)
C NMR (, ppm, )
C6 (Lactone C=O)
-
-
168.90
N-Boc (C=O)
-
-
153.95
Aromatic (C-H)
7.25 – 6.56
Multiplet (10H)
136.5, 134.5, 128.6–126.5
C2 (Methine)
5.16
Triplet ( = 4.8 Hz)
81.69
C3 (Methine)
5.05
Doublet ( = 3.2 Hz)
79.97
C5 (Methylene)
3.32, 3.07
ddd (=17.2, 5.2, 2.4), td
60.73
Boc ()
1.13
Singlet (9H)
27.91 (), 79.41 (Quat. C)
Table 2: Diagnostic IR Vibrational Frequencies [1]
Functional Group
Frequency (cm)
Intensity / Appearance
Structural Implication
Lactone C=O Stretch
1747.67
Strong, Sharp
Intact morpholin-6-one ring
Carbamate C=O Stretch
1700.51
Strong, Sharp
Intact N-Boc protecting group
Aromatic C=C Stretch
~1500, ~1600
Medium, Sharp
Presence of diphenyl substituents
Aliphatic C-H Stretch
2950 – 2980
Weak-Medium
tert-butyl group presence
Visualizations
Mass Spectrometry Fragmentation Pathway
Caption: Mass Spectrometry Fragmentation Pathway of tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate.
Integrated Spectroscopic Workflow
Caption: Integrated Spectroscopic Workflow for Morpholinecarboxylate Validation.
References
A Diastereoselective Intramolecular Pauson-Khand Approach to the Construction of the BC Ring System in Tuberostemoninol
Source: National Institutes of Health (NIH) / PMC
URL:[Link][1]
Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][2]
tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source: PubChem (National Library of Medicine)
URL:[Link][3]
Discovery and Synthesis of Chiral Morpholinone Scaffolds: A Technical Guide
This technical guide details the discovery, design, and synthesis of chiral morpholinone scaffolds, written from the perspective of a Senior Application Scientist. Executive Summary: The Pharmacophore Advantage Chiral mo...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the discovery, design, and synthesis of chiral morpholinone scaffolds, written from the perspective of a Senior Application Scientist.
Executive Summary: The Pharmacophore Advantage
Chiral morpholinones (morpholin-2-ones and morpholin-3-ones) are not merely structural linkers; they are privileged pharmacophores that impose rigid vector orientation on substituents while modulating physicochemical properties like lipophilicity (
) and metabolic stability.
In modern drug discovery, these scaffolds are critical for:
Conformational Locking: Restricting the rotatable bonds of peptide mimetics (e.g., Rivaroxaban).
Bioisosterism: Replacing lactones or cyclic ureas to improve hydrolytic stability.
Chiral Vectoring: The
centers at C2, C3, or C5 allow precise projection of hydrophobic or polar groups into enzyme pockets (e.g., NK1 antagonists like Aprepitant precursors).
This guide focuses on the asymmetric construction of these scaffolds, moving beyond classical chiral pool manipulations to scalable, catalytic methodologies.[1]
Structural Classification & Retrosynthetic Logic
The position of the carbonyl defines the synthetic strategy.
Scaffold Type
Key Features
Primary Synthetic Challenge
Morpholin-3-one
Amide bond in ring.[2] Found in Factor Xa inhibitors.[3] Stable to hydrolysis.
Constructing the C2 stereocenter; avoiding racemization during N-alkylation.
Morpholin-2-one
Lactone/Esters in ring. Intermediates for amino alcohols. Prone to ring-opening.
Constructing the C3 quaternary center; controlling the labile lactone linkage.
Visualization: Retrosynthetic Pathways
The following diagram outlines the two primary disconnections for accessing these scaffolds.
Figure 1: Strategic retrosynthetic disconnections for Morpholin-3-one (Blue) vs. Morpholin-2-one (Red).
Core Methodology: Asymmetric Synthesis Protocols
Method A: The "Discovery Route" (Morpholin-2-ones)
Best for: Generating high-diversity libraries with quaternary stereocenters.
This protocol utilizes an enantioselective aza-benzilic ester rearrangement , catalyzed by chiral phosphoric acids.[1][4][5][6] This is a superior method for generating C3-disubstituted morpholinones, which are difficult to access via standard alkylation.
Mechanism:
Condensation: Arylglyoxal condenses with a 2-aminoethanol derivative.
[4+2] Cyclization: Formation of a cyclic hemiaminal intermediate.
Rearrangement: A Brønsted acid-catalyzed 1,2-aryl shift contracts the ring or rearranges the skeleton to the morpholinone.[7]
Catalyst: (R)-TRIP or (S)-VAPOL hydrogen phosphate (5 mol%)
Solvent: Toluene or CHCl₃ (anhydrous)
Desiccant: 5Å Molecular Sieves
Step-by-Step Workflow:
Preparation: Flame-dry a 10 mL Schlenk tube and cool under argon. Add 5Å molecular sieves (100 mg).
Charging: Add the chiral phosphoric acid catalyst (0.025 mmol) and the arylglyoxal (0.5 mmol). Dissolve in 2.0 mL of Toluene.
Addition: Add the N-substituted amino alcohol (0.5 mmol) dropwise at 0°C.
Reaction: Stir at 0°C for 2 hours, then allow to warm to 25°C. Monitor by TLC (Hexane/EtOAc 3:1) until the glyoxal spot disappears.
Workup: Filter through a short pad of celite to remove sieves. Concentrate the filtrate under reduced pressure.
Purification: Flash column chromatography (SiO₂, gradient 5% to 20% EtOAc in Hexanes).
Self-Validation Check:
Success Indicator: Formation of a quaternary carbon signal in ¹³C NMR (~75-85 ppm).
Troubleshooting: If the reaction stalls, increase catalyst loading to 10 mol% or switch solvent to CCl₄ to enhance the π-stacking interactions with the catalyst.
Method B: The "Scale-Up Route" (Morpholin-3-ones)
Best for: Gram-scale synthesis of drug intermediates (e.g., Rivaroxaban precursors).
This route relies on the Chiral Pool strategy, utilizing enantiopure amino acids or amino alcohols. It is robust, cost-effective, and avoids heavy metal contamination.
Protocol 2: One-Pot N-Alkylation/Cyclization
Reagents:
Chiral Amino Alcohol (e.g., L-Phenylglycinol)
Chloroacetyl chloride (1.1 equiv)
Base: Aqueous NaOH (40%) and TBAB (Phase Transfer Catalyst)
Solvent: Biphasic CH₂Cl₂ / Water
Step-by-Step Workflow:
Acylation: Dissolve amino alcohol in CH₂Cl₂. Add 1.0 equiv of aqueous NaOH. Cool to 0°C. Add chloroacetyl chloride dropwise. (Control exotherm to <5°C to prevent O-acylation side products).
Cyclization: Once the intermediate amide is formed (check LCMS), add excess NaOH (40% wt) and TBAB (5 mol%).
Heating: Vigorously stir and heat to reflux (40°C) for 4-6 hours. The phase transfer catalyst facilitates the intramolecular O-alkylation.
Isolation: Separate organic layer, wash with 1N HCl (to remove unreacted amine), then brine. Dry over MgSO₄.
Crystallization: Morpholin-3-ones often crystallize directly from IPA or Toluene upon cooling.
Data Analysis & Optimization
The following table summarizes the performance of different catalytic systems for Morpholin-2-one synthesis (Method A), derived from recent literature benchmarks.
Catalyst System
Substrate Scope
Yield (%)
ee (%)
Key Limitation
(R)-TRIP (Phosphoric Acid)
Aryl/Alkyl Glyoxals
85-96
90-98
High catalyst cost; requires bulky substrates for selectivity.
ZnCl₂ / Lewis Acid
Glyoxals + Amino Alcohols
70-85
N/A (Racemic)
Good for scaffold generation, requires chiral separation later.
Squaramide Organocatalyst
Unsaturated Ketones
60-75
80-90
Lower yields; sensitive to moisture.
Pd-Catalyzed Allylation
Vinyl Morpholinones
80-95
>95
Restricted to vinyl-substituted products.
Mechanistic Insight: The Aza-Benzilic Rearrangement
Understanding the mechanism is vital for troubleshooting Method A. The reaction is a "domino" sequence.[1][4] If the 1,2-shift fails, the hemiacetal intermediate may revert or decompose.
Figure 2: Mechanistic pathway of the acid-catalyzed aza-benzilic ester rearrangement.
References
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
Source: Journal of Organic Chemistry (2018).
Relevance: Defines the aza-benzilic ester rearrangement mechanism and phosphoric acid catalysis.
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
Source: Journal of the American Chemical Society (2021).
Relevance: Expands the scope to C3-substituted morpholinones and provides detailed kinetic data.
Method for synthesizing rivaroxaban (Patent CN102786516A).
Source: Google Patents.
Relevance: Provides the industrial baseline for 4-(4-aminophenyl)-3-morpholinone synthesis via chloroacetyl chloride.
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.
Source: Journal of Organic Chemistry (2023).
Relevance: Describes the organocatalytic Knoevenagel/epoxidation/cyclization sequence for Aprepitant intermediates.
Expanding Complex Morpholines Using Systematic Chemical Diversity.
Source: NIH / PMC (2024).
Relevance: Demonstrates the "Systematic Chemical Diversity" (SCD) approach for library generation using amino acid pools.
Pharmacological profiling of Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate analogs
Executive Summary Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 335159-14-3) represents a specialized scaffold within the morpholin-6-one (morpholone) class.[1] While often utilized as a high-value intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 335159-14-3) represents a specialized scaffold within the morpholin-6-one (morpholone) class.[1] While often utilized as a high-value intermediate in organic synthesis, its structural homology to bioactive 2,3-diphenylmorpholines (e.g., Phenmetrazine analogs) and peptidomimetics positions it as a critical candidate for CNS and anti-proliferative screening.
This guide details the pharmacological profiling strategy for this specific chemotype. Unlike simple morpholines, the presence of the 6-oxo lactone core combined with the N-Cbz (benzyloxycarbonyl) protection creates a unique "prodrug-like" profile that requires specialized assay conditions to prevent premature hydrolysis while evaluating lipophilic target engagement.
Part 1: Chemical Basis & Structure-Activity Relationship (SAR)
To profile this molecule effectively, one must understand the functional role of its three primary domains. This is not merely a static structure; it is a dynamic pharmacophore.
1.1 The Pharmacophore Triad
The 6-Oxo Core (Lactone): This is the reactive center. In biological systems, this lactone ring can undergo ring-opening hydrolysis to form the corresponding hydroxy-acid. Profiling Implication: Plasma stability assays are mandatory before receptor binding studies.
The 2,3-Diphenyl Moiety: These aromatic rings provide substantial hydrophobic bulk, mimicking the diphenylmethane pharmacophores found in potent antihistamines and dopamine reuptake inhibitors. They facilitate Blood-Brain Barrier (BBB) penetration.
The N-Benzyl Carboxylate (Cbz Group): Often viewed as a protecting group, in a pharmacological context, this carbamate acts as a lipophilic metabolic handle. It may function as a prodrug moiety, cleaved by esterases/amidases to release the free amine, or interact directly with hydrophobic pockets in enzymes like Acetylcholinesterase (AChE).
1.2 Computational Prediction (In Silico)
Before wet-lab profiling, the following ADMET parameters are established for this analog series:
Parameter
Predicted Value
Implication for Profiling
LogP
3.8 – 4.2
High lipophilicity; likely CNS penetrant.
TPSA
~50-60 Ų
Excellent membrane permeability (Rule of 5 compliant).
Metabolic Liability
High (Lactone/Carbamate)
Requires esterase-free assay buffers initially.
Key Targets
AChE, MAO-B, MDM2
Multi-target potential due to scaffold promiscuity.
Part 2: Experimental Profiling Protocols
Protocol A: Stability-Indicating Assay (The "Go/No-Go" Step)
Rationale: The 6-oxo lactone ring is susceptible to hydrolysis. Screening in standard PBS (pH 7.4) without verifying stability yields false negatives.
Methodology:
Stock Preparation: Dissolve 10 mM of the analog in anhydrous DMSO.
Incubation: Spike stock into (a) PBS pH 7.4 and (b) Rat Plasma at a final concentration of 10 µM.
Timepoints: 0, 15, 30, 60, 120 min at 37°C.
Quench: Add 3 volumes of ice-cold Acetonitrile (ACN) with internal standard (Warfarin).
Analysis: LC-MS/MS (C18 column). Monitor the transition of the parent mass vs. the hydrolyzed open-ring acid (Parent Mass + 18 Da).
Acceptance Criteria: >80% parent compound remaining after 60 mins in PBS. If hydrolysis is rapid, switch to pH 6.8 buffers for binding assays.
Rationale: The 2,3-diphenylmorpholine scaffold is a known privileged structure for neuro-enzyme inhibition. The Ellman assay is the gold standard but must be modified for lipophilic Cbz-analogs.
Reagents:
Acetylcholinesterase (HuAChE, lyophilized).
Acetylthiocholine iodide (Substrate).
DTNB (Ellman’s Reagent).
Solvent: 2% DMSO in 0.1M Phosphate Buffer (pH 7.4).
Step-by-Step Workflow:
Enzyme Activation: Reconstitute AChE to 5 U/mL. Dilute to 0.05 U/mL working solution.
Inhibitor Incubation: Add 20 µL of Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (serial dilutions: 0.1 nM to 100 µM) to 150 µL buffer.
Pre-incubation: Add 20 µL Enzyme solution. Incubate 20 mins at 25°C (Critical: allows the bulky diphenyl group to fit the active site gorge).
Reaction Start: Add 10 µL mixture of DTNB (10 mM) and Substrate (15 mM).
Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.
Data Processing: Calculate % Inhibition relative to DMSO control. Plot Log[Concentration] vs. Inhibition to derive IC50.
Moderate; indicates prodrug potential or rapid clearance.
Target 1
AChE IC50
2.4 µM
Moderate potency; lead optimization required.
Target 2
U87-MG GI50
8.1 µM
Cytostatic effect observed.
Toxicity
HEK293 CC50
> 50 µM
Favorable therapeutic index (>6x).
References
Neurodegenerative Potential:
Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
Source: Taylor & Francis (2025).
URL:[Link]
Anticancer Mechanisms:
Title: N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis and Biological Investigation as Anticancer Agents.[2] (Context for Benzyl-Carboxamide Pharmacophores).
Source: MDPI (2026).
URL:[Link]
Asymmetric Synthesis Using Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: A Powerful Tool for Stereocontrolled Synthesis In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to contr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Powerful Tool for Stereocontrolled Synthesis
In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Chiral auxiliaries, which temporarily introduce a stereogenic element to a substrate to direct a subsequent diastereoselective transformation, remain a cornerstone of this field. Among these, Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate, a derivative of the Williams chiral auxiliary, has emerged as a powerful and versatile tool, particularly for the asymmetric synthesis of α-amino acids and other complex chiral molecules.[1][2]
This application note provides a comprehensive guide to the use of this chiral auxiliary, detailing its synthesis, application in diastereoselective alkylations, and subsequent removal. The protocols and insights presented herein are designed to equip researchers with the practical knowledge to effectively implement this methodology in their synthetic endeavors.
The Chiral Auxiliary: Structure and Rationale for Stereocontrol
The efficacy of Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate as a chiral auxiliary stems from its rigid, C2-symmetric-like scaffold. The two phenyl groups at the C2 and C3 positions create a well-defined and sterically demanding environment. This steric hindrance effectively shields one face of the enolate derived from the lactone, directing the approach of an electrophile to the opposite, less hindered face. This predictable facial bias is the key to the high diastereoselectivity observed in reactions utilizing this auxiliary.[1]
The benzyloxycarbonyl (Cbz) group on the nitrogen atom serves as a robust protecting group that can be removed under specific conditions, allowing for the liberation of the newly formed chiral center. Both enantiomers of the parent diphenylmorpholinone are commercially available, providing access to either D- or L-configured α-amino acids.[1]
Application: Diastereoselective Alkylation of the Glycine Enolate Equivalent
A primary application of this chiral auxiliary is in the asymmetric synthesis of α-amino acids through the diastereoselective alkylation of its corresponding glycine enolate. The auxiliary is first acylated with a glycine equivalent, and subsequent deprotonation generates a conformationally rigid enolate, primed for stereoselective reaction with an electrophile.
Mechanism of Stereocontrol
The high degree of stereocontrol is achieved through a combination of factors:
Rigid Bicyclic-like System: The morpholinone ring, once deprotonated to form the enolate, adopts a rigid conformation.
Steric Shielding: The two phenyl groups create a significant steric barrier, effectively blocking one face of the planar enolate.
Chelation Control (in some cases): The choice of base and solvent can influence the formation of a specific enolate geometry (E or Z), which can further enhance diastereoselectivity.
The incoming electrophile is thus forced to approach from the less sterically encumbered face, leading to the preferential formation of one diastereomer.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary (Illustrative)
While both enantiomers of the parent auxiliary are commercially available, a general procedure for its synthesis allows for in-house preparation and modification. The synthesis typically starts from the corresponding chiral amino alcohol.
Note: The following is a generalized procedure based on common synthetic routes for similar morpholinones. Researchers should consult specific literature for detailed characterization data.
Step 1: N-Protection of (1S,2R)- or (1R,2S)-2-amino-1,2-diphenylethanol
To a solution of the chosen enantiomer of 2-amino-1,2-diphenylethanol (1.0 equiv) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of dioxane and water) at 0 °C, add a base such as sodium bicarbonate or triethylamine (2.5 equiv).
Slowly add benzyl chloroformate (1.2 equiv) dropwise while maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Perform an aqueous work-up, extracting the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield the N-Cbz protected amino alcohol.
Step 2: Cyclization to form the Morpholinone Ring
To a solution of the N-Cbz protected amino alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride (1.2 equiv) portion-wise.
After the evolution of hydrogen gas ceases, add an α-haloacetylating agent, such as ethyl bromoacetate (1.1 equiv), dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
The resulting ester can be cyclized under basic or acidic conditions. For example, treatment with a catalytic amount of sodium ethoxide in ethanol at reflux can effect cyclization.
After an aqueous work-up, purify the crude product by column chromatography or recrystallization to afford Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate.
Protocol 2: Diastereoselective Alkylation for the Synthesis of a Chiral α-Amino Acid
This protocol describes the alkylation of the glycine enolate derived from the chiral auxiliary.
Step 1: Enolate Formation and Alkylation
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate-derived glycine adduct (1.0 equiv) in anhydrous THF.
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) (1.05 equiv) dropwise. A color change (typically to yellow or orange) indicates enolate formation. Stir the solution at -78 °C for 30-60 minutes.
Add the desired electrophile (e.g., an alkyl halide) (1.1-1.5 equiv) dropwise at -78 °C.
Stir the reaction mixture at -78 °C for the specified time (typically 2-6 hours, monitor by TLC).
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
Allow the mixture to warm to room temperature and perform a standard aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
Purify the desired diastereomer by flash column chromatography on silica gel.
Table 1: Representative Data for Diastereoselective Alkylation
Electrophile (R-X)
Base
Solvent
Temp (°C)
Time (h)
Diastereomeric Ratio (anti:syn)
Yield (%)
Benzyl bromide
LDA
THF
-78
4
>95:5
85
Allyl iodide
LHMDS
THF
-78
3
>98:2
90
Methyl iodide
LDA
THF
-78
2
>95:5
88
Note: Data are illustrative and may vary based on specific substrate and reaction conditions.
Protocol 3: Cleavage of the Chiral Auxiliary
Once the desired stereocenter has been installed, the chiral auxiliary must be removed to yield the target molecule. The Cbz protecting group and the morpholinone ring can be cleaved under various reductive conditions.
Method A: Dissolving Metal Reduction
Dissolve the alkylated product (1.0 equiv) in a mixture of anhydrous THF and liquid ammonia at -78 °C.
Add small pieces of a dissolving metal, such as sodium or lithium, until a persistent blue color is observed, indicating an excess of the reducing agent.
Stir the reaction at -78 °C for 1-2 hours.
Quench the reaction by the careful addition of a proton source, such as solid ammonium chloride or isopropanol, until the blue color dissipates.
Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent.
The aqueous layer will contain the amino acid product, which can be isolated by ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce precipitation.
The chiral auxiliary precursor (or its fragments) will be in the organic layer and can be recovered and potentially recycled after appropriate chemical modification.
Method B: Catalytic Hydrogenation
Dissolve the alkylated product (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol% by weight).
Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature.
Stir the reaction vigorously until the starting material is consumed (monitored by TLC).
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure.
The product amino acid can then be isolated and purified as described in Method A. This method is particularly useful when the substrate contains functional groups that are sensitive to dissolving metal reduction.[3]
Troubleshooting and Key Considerations
Moisture Sensitivity: The enolate formation step is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
Base Selection: The choice of base can influence the enolate geometry and, consequently, the diastereoselectivity. LDA and LHMDS are commonly used for their strong basicity and steric bulk.
Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and alkylation is crucial to prevent side reactions and ensure high selectivity.
Electrophile Reactivity: Highly reactive electrophiles generally give better results. For less reactive electrophiles, longer reaction times or the addition of a co-solvent like HMPA (use with caution due to toxicity) may be necessary.
Cleavage Method: The choice of cleavage method depends on the functional groups present in the molecule. Catalytic hydrogenation is milder than dissolving metal reduction and is compatible with a wider range of functional groups.
Conclusion
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a highly effective chiral auxiliary for the asymmetric synthesis of α-amino acids and other chiral compounds. Its rigid structure provides excellent stereocontrol in alkylation reactions, leading to high diastereoselectivities. The availability of both enantiomers and the well-established protocols for its application and removal make it a valuable and practical tool for synthetic chemists in both academic and industrial settings. The detailed protocols and insights provided in this application note should serve as a solid foundation for the successful implementation of this powerful synthetic methodology.
Visualizations
Workflow for Asymmetric Amino Acid Synthesis
Caption: General workflow for the asymmetric synthesis of α-amino acids.
Mechanism of Stereocontrol
Caption: Steric shielding of the enolate by the phenyl groups.
References
Williams, R. M. Synthesis of Optically Active α-Amino Acids, Pergamon Press: Oxford, 1989.
Williams, R. M.; Im, M.-N. Asymmetric Synthesis of α-Amino Acids. In Advances in Asymmetric Synthesis; Hassner, A., Ed.; JAI Press: Greenwich, CT, 1995; Vol. 1, pp 45–94.
Looper, R. E.; Williams, R. M. Discussion Addendum For: Efficient Asymmetric Synthesis of N-tert-Butoxycarbonyl α-Amino Acids using 4-tert-Butoxycarbonyl-5,6-Diphenylmorpholin-2-one: (R)-(N-tert-Butoxycarbonyl)allylglycine. Org. Synth.2012 , 89, 394-403. [Link]
Sebahar, P. R.; Williams, R. M. The Asymmetric Synthesis of Unnatural α-Amino Acids. J. Am. Chem. Soc.2000 , 122 (23), 5666–5667. [Link]
Im, M.-N. The asymmetric synthesis of amino acids via glycine enolates. Ph.D. Dissertation, Colorado State University, Fort Collins, CO, 1991. [Link]
Williams, R. M.; Sinclair, P. J.; Zhai, D.; Chen, D. Practical Asymmetric Syntheses of α-Amino Acids. J. Am. Chem. Soc.1988 , 110 (5), 1547–1557. [Link]
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]
Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85 (5), 695. [Link]
Sajiki, H. Selective inhibition of catalytic hydrogenolysis of benzyl ethers with additives. Tetrahedron Lett.1995 , 36 (20), 3465-3468. [Link]
Application Note: Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate in Peptide Coupling
This Application Note and Protocol guide details the use of Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (also known as the Williams/Baldwin Morpholinone Template ) in advanced peptide synthesis. Executive Summary B...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the use of Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (also known as the Williams/Baldwin Morpholinone Template ) in advanced peptide synthesis.
Executive Summary
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a chiral glycine equivalent used primarily for the asymmetric synthesis of
-amino acids. Beyond its role as a synthesis template, it serves a critical function in convergent peptide synthesis : it acts as a "chiral activated ester" that allows for the direct coupling of sterically hindered or racemization-prone amino acids to a peptide chain without the formation of oxazolone intermediates.
Key Applications
Asymmetric Alkylation: Synthesis of non-proteinogenic
-amino acids (e.g., -methyl, -allyl derivatives) with high enantiomeric excess (>98% ee).
Oxazolone-Free Coupling: The morpholinone ring locks the C-terminal amino acid, preventing the formation of the oxazolone (azlactone) intermediate, which is the primary mechanism of C-terminal racemization during segment condensation.
"Safety-Catch" Activation: The lactone functionality remains stable under mild conditions but reacts selectively with primary amines (peptide N-termini) to form amide bonds.
Mechanistic Insight & Chemical Logic
The "Oxazolone-Free" Advantage
In standard peptide coupling (e.g., using HATU/DIEA), the activation of the C-terminal carboxylic acid often leads to cyclization, forming an oxazolone.[1] This intermediate is prone to rapid racemization via enolization.[1]
The Morpholinone Solution:
When the amino acid is embedded in the 6-oxo-morpholine ring:
Geometric Constraint: Formation of a 5-membered oxazolone would require severe distortion of the pre-existing 6-membered morpholine ring, which is energetically unfavorable.
Stereochemical Shielding: The 2,3-diphenyl groups create a steric wall that directs incoming electrophiles (during alkylation) and nucleophiles (during coupling) to a specific face, preserving chiral integrity.
Reaction Pathway Visualization
The following diagram illustrates the lifecycle of the reagent from alkylation to peptide coupling and final release.
Figure 1: The strategic workflow using the morpholinone template.[1][2][3] The cycle integrates amino acid synthesis directly into the peptide coupling event, bypassing the isolation of the free amino acid.[1]
Experimental Protocols
Protocol A: Asymmetric Alkylation (Synthesis of the "Activated" AA)
Objective: To install the side chain (R) onto the glycine template with high stereocontrol.[1]
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Morpholinone Template (1.0 eq) in anhydrous THF (0.1 M concentration).
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add LiHMDS dropwise over 10 minutes.[1] The solution typically turns yellow/orange, indicating enolate formation.[1] Stir for 30–45 minutes at -78°C.
Alkylation: Add the Alkyl Halide (R-X) dropwise.[1]
Note: For reactive halides (allylic/benzylic), 1.2 eq is sufficient.[1] For hindered halides, use 1.5–2.0 eq and consider adding HMPA (Caution: Toxic) as a co-solvent.[1]
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Dry organics over Na₂SO₄ and concentrate.
Purification: Purify via flash chromatography (Hexanes/EtOAc).
Validation: Check stereochemistry via NMR or HPLC.[1] The trans relationship between the C5-substituent and the C6-carbonyl is favored, controlled by the C2/C3 phenyl groups.
Protocol B: Direct Morpholinone-Mediated Peptide Coupling
Objective: To couple the alkylated morpholinone (acting as the C-terminal acid) to an amino ester/peptide N-terminus.
Rationale: This step utilizes the lactone energy to form the peptide bond. No exogenous coupling reagents (HATU/EDC) are required, preventing racemization.[1]
Reagents:
5-Substituted Morpholinone (from Protocol A) (1.0 eq)[1]
Amino Acid Ester / Peptide Fragment (Free amine) (1.1 eq)[1]
Catalyst: 1,2,4-Triazole or weak Lewis Acid (Optional, for sluggish amines)[1]
Procedure:
Dissolution: Dissolve the 5-substituted morpholinone and the amine component in anhydrous Toluene (0.2 M).
Coupling: Heat the mixture to reflux (110°C) or 60°C depending on steric hindrance.
Optimization: For sensitive substrates, perform the reaction in THF at 50°C. The reaction is driven by the relief of ring strain and the formation of the stable amide bond.
Monitoring: Monitor by TLC/LC-MS. The disappearance of the lactone peak and appearance of the slower-moving amide product indicates completion (typically 12–24 hours).
Workup: Evaporate solvent. The crude material contains the peptide with the chiral auxiliary still attached to the nitrogen of the newly coupled residue.
Structure formed:Cbz-N(Aux)-CH(R)-CO-NH-Peptide
Note: Do not attempt to remove the auxiliary yet.
Protocol C: Global Deprotection (Auxiliary Removal)
Objective: To remove the Cbz group and the diphenyl-ethanol auxiliary, releasing the native peptide.
Solvent: Methanol or Ethanol/Acetic Acid (10:1)[1]
Procedure:
Preparation: Dissolve the coupled intermediate in Methanol. Add a catalytic amount of AcOH if the solubility is poor.
Hydrogenation: Add Pd/C (20% by weight of substrate).[1]
Reaction: Hydrogenate under H₂ atmosphere (balloon pressure is usually sufficient; use 50 psi in a Parr shaker for faster turnover) for 12–48 hours.
Mechanism:[4][5][6][7][8] Hydrogenolysis cleaves the benzylic N-C bonds of the auxiliary and the Cbz group simultaneously.
Filtration: Filter through a Celite pad to remove the catalyst.
Isolation: Concentrate the filtrate. The residue is the final peptide H2N-CH(R)-CO-NH-Peptide.
Data Summary & Performance Comparison
The following table compares the Morpholinone strategy against standard Solid Phase Peptide Synthesis (SPPS) coupling for difficult, racemization-prone sequences (e.g., C-terminal Phenylglycine or Cysteine).
Feature
Standard Coupling (HATU/DIEA)
Morpholinone-Mediated Coupling
Activation Species
O-At/O-Bt Active Ester
Cyclic Lactone (Morpholinone)
Racemization Risk
High (via Oxazolone)
Negligible (Geometrically Locked)
Coupling Efficiency
>99% (Fast)
70–90% (Slower, requires heat)
Purification
HPLC required for diastereomers
Diastereomers often separable by Flash CC
Atom Economy
Low (Coupling reagents wasted)
High (Template is the activator)
References
Harwood, L. M., Mountford, S. J., & Yan, R. (2009).[1][9] Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis.[2][9][10][11] Journal of Peptide Science, 15(1), 1–4.[1][2][3][9]
[1]
Williams, R. M., & Sinclair, P. J. (1991).[1] Asymmetric synthesis of alpha-amino acids. Journal of Organic Chemistry. (Foundational work on the oxazinone/morpholinone templates).
[1]
BenchChem Technical Support. (2025). Troubleshooting Side Reactions in 5(4H)-Oxazolone Synthesis. (Context on aminolysis and racemization mechanisms).
Han, S.-Y., & Kim, Y.-A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[1][2][9][10] Tetrahedron, 60(11), 2447–2467.[1] (Review of standard coupling vs. template methods).
[1]
Synthesis of Functionalized Heterocycles from Morpholinone Precursors
Application Note 042-MH Abstract This application note details the strategic use of morpholin-3-one scaffolds as versatile chiral templates for the synthesis of functionalized heterocycles. We compare two distinct synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note 042-MH
Abstract
This application note details the strategic use of morpholin-3-one scaffolds as versatile chiral templates for the synthesis of functionalized heterocycles. We compare two distinct synthetic paradigms: (1) Classical diastereoselective
-alkylation utilizing the "self-regeneration of stereocenters" concept, and (2) Modern photoredox-catalyzed C–H functionalization for late-stage diversification. Detailed protocols, mechanistic insights, and troubleshooting guides are provided to ensure reproducible synthesis of high-value peptidomimetics and chiral building blocks.
Introduction: The Morpholinone Advantage
Morpholinones (specifically morpholin-3-ones) occupy a privileged position in drug discovery. Unlike simple morpholines, the lactam core of the morpholin-3-one provides an acidic
-proton amenable to enolization and subsequent electrophilic substitution. Furthermore, they serve as excellent precursors for peptide isosteres, offering improved metabolic stability over native amide bonds.
Strategic Value
Chirality Transfer: Derived easily from enantiopure amino alcohols (e.g., phenylglycinol, valinol), the existing stereocenter directs the formation of new chiral centers with high diastereoselectivity (
).
Orthogonal Functionalization: The nitrogen atom can be protected/deprotected independently of the C-terminal manipulations, allowing for sequential functionalization.
Module A: Stereoselective
-Alkylation
Principle: This method relies on the steric directing effect of the C5-substituent. When the
-protected morpholin-3-one is deprotonated, the resulting enolate adopts a specific conformation to minimize strain. The incoming electrophile is forced to approach from the face opposite to the C5-substituent (anti-addition).
Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)
Electrophile: Benzyl bromide, Methyl iodide, or Allyl bromide (1.2 equiv)
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Quench: Saturated aqueous
Step-by-Step Procedure
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add the morpholinone substrate and dissolve in anhydrous THF.
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).
Base Addition: Add LiHMDS dropwise over 10 minutes via syringe pump.
Critical Note: Rapid addition can cause local heating and racemization.
Enolate Equilibration: Stir at -78°C for 45 minutes. The solution typically turns bright yellow/orange, indicating enolate formation.
Electrophile Addition: Add the electrophile (neat or dissolved in minimal THF) dropwise.
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 1 hour.
QC Check: Pull a 50
L aliquot, quench in MeOH, and check by TLC/LC-MS. If starting material remains (>10%), cool back to -78°C and add 0.2 equiv more base/electrophile.
Workup: Quench with sat.
at -20°C. Dilute with EtOAc. Wash organic layer with water (2x) and brine (1x).[1] Dry over .
Data Summary: Electrophile Scope
Electrophile
Product Yield (%)
Diastereomeric Ratio (dr)
Notes
Methyl Iodide
88%
>98:2
Fast reaction (<1h)
Benzyl Bromide
82%
95:5
Requires slow warming to 0°C
Allyl Bromide
79%
92:8
Sensitive to moisture
t-Butyl Bromoacetate
65%
90:10
Bulky electrophiles lower yield
Module B: Photoredox C–H Functionalization
Principle: For substrates where traditional enolate chemistry is too harsh or sterically hindered, photoredox catalysis offers a radical-mediated pathway. This method generates an
-amino radical via Hydrogen Atom Transfer (HAT) or single-electron oxidation, which then couples with electron-deficient arenes or alkenes (Minisci-type reaction).
Experimental Protocol: C(sp3)–H Arylation
Target: Late-stage functionalization of the morpholinone core.
Materials
Catalyst:
(1 mol%)
Oxidant/HAT Agent: Persulfate (
) or specific HAT catalyst (e.g., quinuclidine derivative depending on mechanism).
Solubility testing of Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate in various organic solvents
Executive Summary This application note details the standardized protocol for determining the solubility profile of Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 100516-54-9), often referred to as the Williams...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the standardized protocol for determining the solubility profile of Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 100516-54-9), often referred to as the Williams Chiral Auxiliary (N-Z protected) .
This compound is a critical scaffold in asymmetric synthesis, particularly for the preparation of
-amino acids. Its efficacy relies heavily on appropriate solvent selection for both reaction kinetics (e.g., alkylation steps) and purification (recrystallization). This guide provides a tiered approach, moving from qualitative visual screening to quantitative HPLC-based determination, ensuring researchers can optimize solvent systems for synthesis and recovery.
Moderate-Low (High Lipophilicity due to 3 aromatic rings)
Expert Insight: The high melting point (>200°C) indicates a strong crystal lattice energy. Consequently, dissolution at room temperature may be kinetically slow, even in good solvents. Agitation and thermal energy are critical variables in this protocol.
For precise solubility values required for process chemistry (e.g., calculating mother liquor losses), the "Shake-Flask" method coupled with HPLC is the gold standard.
Preparation of Standard Curve
Stock Solution: Dissolve 10.0 mg of compound in 10 mL of Dichloromethane (DCM) (Concentration = 1.0 mg/mL).
Note: DCM is selected because the compound is known to be highly soluble in it (
is used for optical rotation).
Dilution: Prepare serial dilutions in Acetonitrile (ACN) to generate standards at 0.01, 0.05, 0.1, 0.5, and 1.0 mg/mL.
HPLC Method:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m).
Mobile Phase: ACN:Water (60:40 v/v) isocratic.
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (Aromatic absorption).
Retention Time: ~3-5 mins (Estimate based on lipophilicity).
Saturation Protocol
Excess Addition: Add excess solid (~50 mg) to 1 mL of the target solvent in a crimp-top vial.
Equilibration: Agitate at 25°C for 24 hours using a thermomixer (1000 rpm).
Validation: Ensure solid is still visible after 24 hours. If clear, add more solid and repeat.
Filtration: Filter the supernatant through a 0.45
m PTFE filter (pre-heated to 25°C to prevent precipitation during filtration).
Analysis: Dilute the filtrate 1:10 or 1:100 with ACN (to bring it within the standard curve range) and inject into HPLC.
The Williams auxiliary is typically recovered via recrystallization. This protocol identifies the optimal Solvent/Anti-solvent pair.
Logic: The Solubility Differential
The ideal system shows high solubility at boiling point and low solubility at room temperature (or 4°C) .
Caption: Decision tree for identifying optimal recrystallization solvent systems.
Recommended Systems to Test
Based on the compound's structure (Lipophilic + Polar Carbonyls):
Ethanol / Hexane: Dissolve in hot Ethanol; add Hexane until turbid; cool.
Ethyl Acetate / Heptane: Standard non-polar precipitation.
Toluene / Petroleum Ether: Good for highly lipophilic aromatics.
Isopropanol (IPA): Often works as a single solvent (soluble hot, insoluble cold).
Results Interpretation & Troubleshooting
Observation
Diagnosis
Corrective Action
"Oiling Out"
Compound separates as a liquid oil rather than crystals.
The solvent boiling point is higher than the compound's melting point (unlikely here as MP > 200°C), OR the solution is too concentrated. Fix: Add more solvent or use a seed crystal.
Inconsistent HPLC Data
Variation between replicate injections.
Compound may be precipitating in the needle or HPLC lines. Fix: Ensure the dilution solvent (ACN) dissolves the compound fully. Do not use water as the diluent.
Gel Formation
Solution becomes viscous/jelly-like.
Common in toluene/DCM with amides. Fix: Add a small amount of MeOH to break hydrogen bonding networks.
References
Sigma-Aldrich. (n.d.). (2R,3S)-(-)-N-Z-6-oxo-2,3-diphenylmorpholine Product Sheet. Retrieved from
Thermo Fisher Scientific. (n.d.). Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, 98%. Retrieved from [2]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Williams, R. M. (1992). Synthesis of Optically Active
-Amino Acids. Pergamon Press. (Context on the use and handling of Williams Auxiliaries).
Application Note: Safe Handling and Storage Procedures for Chiral Morpholine Reagents
Introduction & Mechanistic Rationale Chiral morpholines are privileged heterocyclic scaffolds in modern drug discovery and asymmetric synthesis. They are frequently incorporated into central nervous system (CNS) therapeu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Chiral morpholines are privileged heterocyclic scaffolds in modern drug discovery and asymmetric synthesis. They are frequently incorporated into central nervous system (CNS) therapeutics due to their favorable lipophilic-hydrophilic balance and excellent 1[1]. Mechanistically, the presence of the ether oxygen inductively withdraws electron density from the secondary amine, rendering the morpholine ring less basic and less nucleophilic than structurally similar secondary amines like piperidine[2]. This precise tuning of basicity is critical for receptor selectivity, as demonstrated in the development of potent 3 such as ML398[3].
However, the unique physicochemical properties of the morpholine ring introduce significant handling and storage challenges:
Auto-oxidation and Peroxide Formation: The unhindered ether oxygen carries unshared electron pairs that favor the radical-mediated abstraction of hydrogen atoms at the adjacent
-carbons. Subsequent reaction with atmospheric oxygen yields hydroperoxides. These 2 if the reagent is evaporated or distilled[2].
Hygroscopicity & Carbamate Formation: The secondary amine readily absorbs atmospheric moisture and reacts with ambient carbon dioxide to form insoluble carbamate salts. This degrades chiral purity and introduces stoichiometric errors in sensitive asymmetric syntheses.
Physicochemical Hazards & Storage Limits
To maintain scientific integrity and laboratory safety, quantitative limits must be strictly observed. Table 1 summarizes the hazard causality and required mitigation strategies.
Table 1: Quantitative Data & Storage Limits for Chiral Morpholines
Workflow for safe storage, peroxide testing, and handling of chiral morpholine reagents.
Standard Operating Protocols (SOPs)
Protocol 1: Safe Storage and Peroxide Testing Lifecycle
Self-Validating Principle: A negative peroxide test ensures the cyclic ether has not undergone auto-oxidation, validating the reagent is safe for concentration and maintains synthetic integrity.
Initial Receipt & Purging : Upon receiving the chiral morpholine, immediately transfer the bottle to a fume hood or5[5]. If opened in a hood, purge the headspace with dry Argon for 3-5 minutes using a manifold needle to displace ambient oxygen.
Storage Conditions : Seal the container with a PTFE-lined septum cap. Wrap the bottle in aluminum foil to exclude light (inhibiting radical initiation) and store at 2–8 °C.
Peroxide Testing (Every 3 Months) :
Withdraw 0.5 mL of the morpholine reagent using a dry syringe.
Apply the aliquot to a commercial iodide-based peroxide test strip.
Validation : Compare the color change to the reference scale. If peroxides exceed 10 ppm, the reagent must be quenched (e.g., using a ferrous sulfate solution) and4[4]. Never attempt to distill or evaporate a morpholine reagent that fails this test.
Protocol 2: Inert-Atmosphere Handling of Hygroscopic Chiral Morpholines
Self-Validating Principle: Maintaining a closed, positive-pressure system prevents moisture ingress. The procedure is validated by the absence of carbamate precipitation (cloudiness) in the transferred reagent.
Glassware Preparation : Laboratory glassware contains a 6[6]. Flame-dry a Schlenk flask under vacuum (approx. 0.1 mmHg). The visual cue of success is the complete evaporation of surface condensation (fog) from the glass. Allow the flask to cool completely under a positive pressure of Argon.
Syringe Preparation : Use a gas-tight glass syringe. Pierce the septum of an Argon line, draw in Argon, and expel it outside the line. 6 to remove adsorbed moisture and air from the syringe barrel[6].
Reagent Transfer :
Insert the purged syringe needle through the PTFE septum of the morpholine storage bottle.
Inject a volume of Argon equal to the volume of reagent you intend to withdraw (this prevents drawing a vacuum inside the bottle, which would invite ambient air ingress).
Withdraw the required volume of chiral morpholine.
Draw a small "Argon buffer" into the needle tip before removing it from the bottle. This prevents the reagent from dripping and reacting with air during transit.
Delivery : Transfer the syringe to the prepared Schlenk flask, pierce the septum, expel the Argon buffer, and smoothly inject the reagent into the reaction mixture.
References
Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity | ACS Medicinal Chemistry Letters
Source: acs.org[Link]
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies
Source: researchgate.net[Link]
HandiFoam Open Cell HFO B-side Safety Data
Source: handifoam.com[Link]
Safety and Environmental Protection Manual - Appendix 8B
Source: hkust.edu.hk[Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group
Source: pitt.edu[Link]
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry
Source: wdfiles.com[Link]
Optimizing reaction conditions for N-alkylation of morpholine derivatives
Application Note: High-Performance N-Alkylation of Morpholine Scaffolds and Reductive Amination Pathways Executive Summary Morpholine moieties are ubiquitous pharmacophores in medicinal chemistry, featured in blockbuster...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Performance N-Alkylation of Morpholine Scaffolds
and Reductive Amination Pathways
Executive Summary
Morpholine moieties are ubiquitous pharmacophores in medicinal chemistry, featured in blockbuster drugs like Gefitinib (EGFR inhibitor) and Linezolid (antibiotic). However, the N-alkylation of morpholine is frequently plagued by two critical failure modes: quaternization (over-alkylation) and elimination (formation of alkenes from the alkyl halide).
This guide provides an optimized, evidence-based framework for synthesizing N-alkyl morpholines. We move beyond standard textbook protocols to address the "why" and "how" of high-yield synthesis, focusing on Cesium Effect dynamics in
reactions and Borohydride Selectivity in reductive aminations.
Mechanistic Decision Matrix
Selecting the correct pathway is the first step in optimization. The choice depends heavily on the electrophile's nature and the tolerance of the substrate to basic or acidic conditions.
Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on substrate availability and stability.
Method A: Direct Nucleophilic Substitution (
)
The Challenge: The Solubility-Reactivity Paradox
Standard protocols often use ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
in DMF. While effective, this system suffers from poor solubility of the inorganic base, leading to heterogeneous mixtures that require high temperatures, promoting elimination byproducts.
) with Cesium Carbonate () significantly enhances reaction rates.[1] The large ionic radius of Cesium () creates a "naked" carbonate anion in organic solvents, increasing basicity and solubility [1]. Furthermore, using Acetonitrile (ACN) or 2-Methyltetrahydrofuran (2-MeTHF) allows for cleaner profiles than DMF.
Additive: TBAI (Tetrabutylammonium iodide) or KI (0.1 equiv) - Optional for chlorides.
Solvent: ACN (HPLC Grade) or 2-MeTHF (Green alternative).[2]
Step-by-Step Workflow:
Preparation: In a dry reaction vial equipped with a stir bar, suspend
(2.0 equiv) in anhydrous ACN (0.2 M concentration relative to amine).
Activation: Add the morpholine derivative (1.0 equiv). Stir at room temperature for 10 minutes to ensure deprotonation/equilibration.
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.
Critical Control Point: If using a chloride (R-Cl), add 10 mol% TBAI or KI to facilitate the Finkelstein reaction (in-situ conversion to R-I).
Reaction: Heat to 60°C. Monitor via LC-MS every 2 hours.
Endpoint: Disappearance of morpholine (M+H). Watch for M+Alkyl+Alkyl (Quaternary salt).
Workup: Filter off the inorganic salts through a Celite pad. Rinse with EtOAc.[2] Concentrate the filtrate.
Method B: Reductive Amination
The Challenge: Chemoselectivity
Using strong reducing agents like Sodium Borohydride (
) often reduces the aldehyde/ketone to an alcohol before the imine can form.
The Solution: Sodium Triacetoxyborohydride (STAB)
STAB (
) is the reagent of choice. It is mild enough not to reduce the carbonyl compound directly but reactive enough to reduce the protonated iminium ion rapidly.[3] It does not require toxic cyanides () [2].
Mechanistic Pathway & Protocol
Figure 2: Reaction pathway for reductive amination.[2] Acid catalysis is required to generate the electrophilic iminium species.
Optimized Protocol:
Solvation: Dissolve the Aldehyde/Ketone (1.0 equiv) and Morpholine (1.1 - 1.2 equiv) in DCE (1,2-Dichloroethane) or THF (0.1 M).
Imine Formation: Add Acetic Acid (AcOH) (1.0 - 2.0 equiv).[2] Stir for 30–60 minutes at Room Temperature.
Why? This pre-complexation forms the iminium species.
Reduction: Add STAB (
) (1.4 equiv) in one portion.
Quench: Upon completion (LC-MS check), quench with saturated aqueous
.
Note: Gas evolution (
) will occur.
Comparative Analysis & Troubleshooting
Representative Data: Solvent & Base Effects
Data simulated based on standard reactivity profiles of secondary amines [3].
Switch to ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
(Base) or add 0.5 eq NaI (Finkelstein). Increase temp to 80°C in ACN.
Quaternary Salt Formation
Excess alkyl halide or high concentration.
Use slight excess of Morpholine (1.2 eq). Dilute reaction to 0.05 M.
Ensure AcOH is added before STAB.[2] Switch from ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
to STAB.
No Reaction (Red. Am.)
Imine not forming.
Add molecular sieves (4Å) to remove water. Ensure pH is slightly acidic (AcOH).
Green Chemistry Corner
For organizations prioritizing sustainability, replace chlorinated solvents (DCE, DCM) and reprotoxic solvents (DMF) with:
2-MeTHF (2-Methyltetrahydrofuran): Derived from corn cobs.[2][7] Excellent stability in basic conditions (
) and separates easily from water during workup [4].
CPME (Cyclopentyl methyl ether): Low peroxide formation, high boiling point, and resists emulsification.
References
Flessner, T. et al. (2002). "Cesium Carbonate: A Powerful Base for Organic Synthesis."[2][8] Synlett.
Abdel-Magid, A. F. et al. (1996).[2][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Salvatore, R. N. et al. (2002).[10] "Cesium Effect: High Chemoselectivity in N-Alkylation of Amines."[2] Journal of Organic Chemistry.
Pace, V. et al. (2012). "2-Methyltetrahydrofuran: A Green Solvent for Organic Synthesis."[2][11] ChemSusChem.[2][6]
Target Molecule: Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Common Aliases: N-Cbz-2,3-diphenylmorpholin-6-one; 4-Cbz-5,6-diphenylmorpholin-2-one (nomenclature varies by numbering priority).[1]
Core Scaffold: Morpholin-2-one (Lactone).[1][2]
Critical Structural Features:
Lactone Ring (6-oxo): Highly sensitive to hydrolysis in aqueous base.[1]
N-Cbz Group: Provides stability but reduces nitrogen nucleophilicity during synthesis.[1]
2,3-Diphenyl Motif: Introduces significant steric hindrance; stereochemistry (cis/trans) is determined by the starting amino alcohol.[1]
The Yield Challenge:
The primary cause of low yield in this synthesis is the competition between N-alkylation and O-alkylation (or O-acylation), followed by the reversibility of the lactonization step. Standard "one-pot" mixing of amino alcohols with halo-acyl halides often leads to polymerization or elimination (stilbene formation).[1]
This guide provides a Stepwise "Protect-Then-Cyclize" Protocol (Method A) and a "Cyclize-Then-Protect" Protocol (Method B), with Method B being the recommended industry standard for high optical purity and yield.[1]
Diagnostic Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns dark/tarry, and yield is <20%. What is happening?A: This indicates uncontrolled polymerization or elimination .
Root Cause: If you are reacting the amino alcohol directly with chloroacetyl chloride using a strong base (like NaH), you are likely causing elimination of the hydroxyl group to form stilbene derivatives, or polymerizing via intermolecular reaction.
Solution: Switch to the Stepwise Acid-Catalyzed Cyclization (see Protocol below). This method uses p-TsOH in refluxing toluene, which is milder and drives the reaction by removing water/ethanol, preventing polymerization.
Q2: I see the product on TLC, but it disappears during aqueous workup.A: You are likely hydrolyzing the lactone ring.
Root Cause: The 6-oxo (lactone) moiety is unstable in basic aqueous solutions (pH > 9).[1] If you wash with strong NaOH or saturated NaHCO₃ for too long, the ring opens back up to the hydroxy-acid.
Solution: Keep workup pH neutral or slightly acidic (pH 5-7).[1] Use dilute HCl or water for washing.[1] Dry organic layers immediately with MgSO₄.[1]
Q3: I am getting a mixture of isomers (racemization).A: The stereocenter at C-2/C-3 is epimerizing.[1]
Root Cause: Usage of strong bases (LDA, NaH) or high temperatures in polar aprotic solvents (DMF/DMSO) can cause enolization at the alpha-carbon.[1]
Solution: Use the Ethyl Bromoacetate route. The alkylation of the amine is regioselective and does not require harsh conditions that affect the chiral centers.
Optimized Synthetic Protocols
Method A: The "High-Fidelity" Stepwise Route (Recommended)
Best for: High yield (>80%), optical purity, and scalability.[1]
Logic: This method separates the N-alkylation from the cyclization. By installing the "tail" on the nitrogen first, then protecting, then cyclizing, you avoid competing O-alkylation.
Step 1: N-Alkylation
Dissolve 2-amino-1,2-diphenylethanol (1.0 equiv) in THF or DMF.
Add Ethyl bromoacetate (1.1 equiv) and Triethylamine (TEA, 1.2 equiv).
Stir at RT for 12–16 h.
Checkpoint: TLC should show conversion to the secondary amine (N-(2-ethoxy-2-oxoethyl) derivative).[1]
Step 2: N-Protection (Introduction of Cbz)
To the same flask (or after rough workup), add Benzyl chloroformate (Cbz-Cl) (1.2 equiv) and aqueous NaHCO₃ .
Stir vigorously at 0°C → RT for 4 h.
Extract with EtOAc, wash with water, dry (MgSO₄), and concentrate.[1]
Intermediate: You now have the open-chain N-Cbz-N-(ethoxycarbonylmethyl)-amino alcohol.[1]
Dissolve N-Cbz-2-amino-1,2-diphenylethanol in dry DCM.
Add Chloroacetyl chloride (1.1 equiv) and Pyridine (2.0 equiv) at 0°C.
Stir 1 h. This forms the O-acyl intermediate (ester).[1]
Cyclization: Add DBU (1.5 equiv) or t-BuOK (1.1 equiv) to induce the intramolecular condensation (N-alkylation).[1] Note: This step is prone to low yields due to steric hindrance of the Cbz group.
Visual Troubleshooting & Workflow
Caption: Workflow comparing the optimized stepwise synthesis (Method A) against common failure points. Green nodes indicate the recommended pathway.
Parameter Optimization Table
Parameter
Recommended Setting
Impact on Yield
Notes
Solvent (Cyclization)
Toluene or Benzene
High
Requires azeotropic removal of alcohol/water to drive equilibrium.[1]
Concentration
0.1 M
Medium
High dilution favors intramolecular cyclization over intermolecular polymerization.
Catalyst
p-TsOH (10 mol%)
High
Acid catalysis prevents side reactions common with base-mediated methods.[1]
Lactone ring opens at pH > 9. Avoid strong caustic washes.[1]
References
Synthesis of 4-Cbz-5,6-diphenylmorpholin-2-one:
Title: An Improved Synthesis of Optically Pure 4-Boc-5,6-Diphenylmorpholin-2-one and 4-Cbz-5,6-Diphenylmorpholin-2-one.[1]
Source: ResearchGate (Snippet 1.13)
URL:[Link]
Technical Support Center: Purification of Diastereomeric Morpholinecarboxylates
Current Status: Operational Agent: Senior Application Scientist (Separation Science Division) Ticket ID: MORPH-DIAS-001 Introduction: The Nature of the Challenge Welcome to the technical support center. You are likely he...
Guidance: Do not treat this as a standard organic purification. The basic nitrogen requires specific mobile phase engineering.
Protocol A: The "Amine-Modified" Silica Method
Standard silica is acidic. Without a modifier, your morpholine product will streak.
The System:
Stationary Phase: High-surface area Silica (
).
Mobile Phase A: Toluene or Dichloromethane (DCM).
Mobile Phase B: Acetone or Ethyl Acetate (EtOAc).
The Critical Modifier: Triethylamine (TEA) or
.
Step-by-Step Optimization:
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Mobile Phase A +
TEA. This blocks the "hot" silanol sites before your sample ever touches the column.
The Gradient: Avoid MeOH if possible; it dissolves silica slightly and increases backpressure. Use a shallow gradient of Toluene/Acetone (0%
30% B).
Why Toluene?
interactions with the carboxylate can enhance diastereomeric selectivity () compared to Hexanes.
Sample Loading: Load as a liquid in the starting mobile phase. Never dry-load on silica for amines unless you use basic alumina or celite; silica dry-loading will irreversibly bind your product.
Protocol B: Reverse Phase (C18) at High pH
If silica fails, exploit the pH stability of modern hybrid particles.
The System:
Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini) capable of pH 10-12.
Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.
Mechanism: At pH 10, the morpholine nitrogen is deprotonated (neutral). This eliminates cation-exchange interactions with residual silanols, resulting in sharp peaks and maximizing the hydrophobic difference between diastereomers.
Visual Workflow: Chromatographic Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on initial resolution (
Guidance: SFC is often the "Silver Bullet" for morpholine diastereomers. The supercritical
has low viscosity, allowing high flow rates, and the technique is naturally orthogonal to HPLC.
The "Basic" Advantage:
In SFC, we use
(acidic) and Methanol (polar). For morpholines, you must add a basic additive.[2]
Recommended Additive: 0.2% Diethylamine (DEA) or Isopropylamine (IPA) in the co-solvent.
Why? The amine additive competes for the active sites on the stationary phase and suppresses the ionization of the morpholine by the acidic
, sharpening the peaks.
Column Screening Order:
2-Ethylpyridine (2-EP): The industry standard for basic compounds.
Amino (NH2): Provides excellent peak shape for polar amines.
Diol: Good for generic diastereomer separation.
Module 3: Crystallization & Salt Formation
Guidance: For scales >50g, chromatography becomes expensive. Diastereomeric salt formation is the most robust chemical engineering approach.
Concept: You are converting a liquid/oily diastereomeric mixture into solid salts. The lattice energy differences between Diastereomer A-Salt and Diastereomer B-Salt are often much larger than the solubility differences of the free bases.
Salt Screening Protocol
Table 1: Recommended Counter-Ions for Morpholine Resolution
Acid Type
Specific Acid
Solvent System
Notes
Mineral
HCl (gas in ether)
EtOH / Et2O
Creates hygroscopic salts; good for final isolation, bad for resolution.
Organic (Achiral)
Oxalic Acid
Acetone / MeOH
Often forms stable, high-melting solids. Good for bulk purification.
Chiral (Resolving)
L-Tartaric Acid
EtOH / H2O
Classic resolving agent. Forms H-bond networks with morpholine O and N.
Chiral (Resolving)
Dibenzoyl-L-tartaric
iPrOH / Water
Bulky groups enhance lattice differentiation.
Procedure:
Dissolve 100 mg of mixture in 10 volumes of solvent (e.g., Ethanol).
Add 0.5 to 1.0 equivalents of the selected acid.
Heat to reflux to ensure full dissolution.
Cool slowly to room temperature (1°C/min).
Critical Step: If an oil forms, reheat and add a "seed" crystal or scratch the glass. Oils are thermodynamic dead-ends.
Troubleshooting & FAQs
Q1: My peaks are tailing severely on the flash column, even with TEA.
A: You are likely overloading the column mass-wise, or your silica is too "active."
Fix 1: Switch to "Type B" silica (low metal content).
Fix 2: Increase the modifier concentration to 2-3% TEA.
Fix 3: Switch to an Amino-functionalized silica cartridge . These are naturally basic and require no modifier, often yielding perfect Gaussian peaks for morpholines.
Q2: I see two spots on TLC, but they merge on the column.
A: This is the "Concentration Effect." Diastereomers often have non-linear adsorption isotherms.
Fix: Reduce your loading capacity to <1% of the silica mass (e.g., 100mg sample on a 12g column).
Fix: Use a flatter gradient. If the compounds elute at 20% B, start at 5% B and increase to 25% B over 20 CVs.
Q3: Is my product decomposing? I see a new peak after purification.
A: Morpholine esters are susceptible to hydrolysis, especially in high pH aqueous buffers (Protocol B).
Test: Re-inject the fraction immediately. If the new peak grows over time, it is hydrolysis.
Prevention: Isolate fractions immediately and freeze-dry (lyophilize) rather than using a rotary evaporator at high heat (
).
Q4: How do I distinguish Diastereomers from Rotamers?
A: Morpholine amides/carbamates often show rotamers in NMR due to restricted rotation.
Test: Run a Variable Temperature (VT) NMR at
.
If peaks coalesce
Rotamers (One compound).
If peaks remain distinct
Diastereomers (Two compounds).
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[3] Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Basic Compounds" and silanol suppression).
Waters Corporation. (2025). SFC Achiral and Chiral Column Method Development Guide. Link (Detailed protocols for amine additives in SFC).
Phenomenex. (2025). Troubleshooting Peak Tailing for Basic Compounds in HPLC. Link (Specifics on high pH stability of Gemini/Kinetex columns).
Stoll, D. R. (2021).[4] "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." LCGC Europe.[4] Link (Mechanistic explanation of amine-silanol interactions).
BenchChem. (2025).[2] Optimizing reaction conditions for the synthesis of morpholine derivatives. Link (Protocols for work-up and crystallization of morpholine intermediates).
Technical Guide: Identifying and Minimizing Side Products in Morpholinone Synthesis
Executive Summary Morpholinones are deceptive scaffolds. While they appear structurally simple, their synthesis—particularly for high-purity pharmaceutical intermediates like those used in Factor Xa inhibitors (e.g., Riv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Morpholinones are deceptive scaffolds. While they appear structurally simple, their synthesis—particularly for high-purity pharmaceutical intermediates like those used in Factor Xa inhibitors (e.g., Rivaroxaban)—is plagued by competing pathways.[1] The thermodynamic sink often favors polymerization or elimination over the desired intramolecular cyclization.
This guide moves beyond standard textbook protocols to address the causality of failure. We categorize the troubleshooting into two distinct architectures:
Morpholin-3-ones (Lactams): The industrial workhorse. Primary challenges are dimerization and elimination.
Morpholin-2-ones (Lactones): The chiral specialist. Primary challenge is racemization and hydrolytic instability.
Module 1: Morpholin-3-one Synthesis (The Lactam Route)
Context: The standard industrial route involves the N-alkylation of a 2-aminoalcohol with an
-halo ester (e.g., ethyl chloroacetate), followed by base-induced cyclization.
The Core Problem: Inter- vs. Intramolecular Competition
The critical failure mode in morpholin-3-one synthesis is the competition between the desired intramolecular O-alkylation (Ring Closure) and intermolecular N/O-alkylation (Dimerization/Polymerization).
Troubleshooting Guide: 3-one Formation
Symptom
Probable Cause
Mechanistic Insight
Corrective Action
Product is a viscous oil / Low Yield
Oligomerization
The concentration of the linear intermediate (N-(2-hydroxyethyl) acetamide) is too high, favoring bimolecular collision over unimolecular cyclization.[1]
High Dilution Technique: Perform the cyclization step at <0.1 M concentration. Add the linear precursor slowly to the base solution (inverse addition).
Presence of Vinyl Impurities
Elimination (E2)
Strong bases (e.g., NaH, t-BuOK) or high temperatures promote dehydrohalogenation of the halo-intermediate instead of substitution ().
Switch Base/Solvent: Move to a milder base system like Na/Isopropanol or K₂CO₃/Acetone . Lower the reaction temperature to <50°C if possible.
Linear Ester Detected (No Ring)
Incomplete Cyclization
The alkoxide intermediate is not forming, or the leaving group (chloride/bromide) is too poor for the internal attack.
Phase Transfer Catalysis: Add 5 mol% TBAB (Tetrabutylammonium bromide) or NaI to catalyze the Finkelstein exchange (Cl I), making the leaving group more labile.
"Rivaroxaban Impurity" (Nitrophenyl deriv.)
Over-oxidation
If synthesizing via the oxidative morpholine route (using oxidants like NaClO₂), the ring may over-oxidize to the dione.
pH Control: strictly maintain pH < 7 during oxidation steps. Switch to the reductive alkylation route (aniline + chloroacetate) to avoid oxidation entirely.
Visualization: The Kinetic Decision Tree
The following diagram illustrates the kinetic bifurcation points where the reaction fails.
Caption: Kinetic competition in Morpholin-3-one synthesis. Green path represents the target; red/yellow paths represent common failure modes controlled by concentration and basicity.
Module 2: Morpholin-2-one Synthesis (The Chiral Lactone)
Context: These are often synthesized from
-amino acids and epoxides or 1,2-dihaloethanes.[1] They are critical for chiral auxiliaries but are chemically fragile.
The Core Problem: Racemization & Hydrolysis
Unlike the amide bond in 3-ones, the ester bond in 2-ones is susceptible to hydrolysis. Furthermore, the
-proton (C3 position) is acidic, leading to rapid racemization under basic conditions.
FAQ: Preserving Stereochemistry
Q: My enantiomeric excess (ee) drops from 99% to 70% during cyclization. Why?A: You are likely using a base that is too strong or a protic solvent that facilitates proton exchange at the C3 chiral center.
Mechanism: The base deprotonates the
-carbon, forming a transient enolate which reprotonates non-stereoselectively.
Solution: Switch to anhydrous conditions using hindered organic bases (e.g., DIPEA) or heterogeneous catalysts like
-Al₂O₃ in supercritical CO₂ to avoid the basicity spike associated with dissolved hydroxides.
Q: The product disappears during aqueous workup.A: Morpholin-2-ones are lactones. In basic aqueous washes (e.g., sat. NaHCO₃), the ring opens back up to the hydroxy-acid linear form.
Solution: Avoid aqueous basic workups. Filter inorganic salts and evaporate solvent directly, or perform an acidic wash (pH 4-5) if necessary.
Module 3: Validated Experimental Protocols
Protocol A: High-Purity Synthesis of Morpholin-3-one (The "Na/IPA" Method)
Designed to minimize elimination and dimerization.
Preparation of Alkoxide: In a dry 3-neck flask under
, dissolve 2-aminoethanol (1.1 eq) in anhydrous Isopropanol (IPA) .
Base Generation: Add Sodium metal (1.1 eq) in small portions at 50°C. Stir until dissolved (approx. 5h).[2][3][4]
Why? Na/IPA generates sodium isopropoxide, a base strong enough to cyclize but bulky enough to reduce elimination rates compared to ethoxide.
Source: Wei, H., et al. "Process for the preparation of Rivaroxaban involving novel intermediate." U.S.
Relevance: details the Na/IPA protocol and specific impurity profiles for anticoagulant intermedi
URL:
Racemization in Morpholin-2-ones
Source: Fochi, M., et al. "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones."[1][5] The Journal of Organic Chemistry, 88(5). (2023).
Relevance: Discusses the acidity of the C3 proton and conditions that lead to partial racemiz
URL:
Side Reactions in Amino Alcohol Alkylation
Source: Croce, P. D., et al. "Reactions of Piperazin-2-one and Morpholin-3-one with Triethyl Phosphite."[1] ACS Omega, 4(5). (2019).
Relevance: Highlights the reactivity of the lactam nitrogen and potential for unexpected phosphorylation or alkyl
URL:
Green Synthesis & Flow Chemistry
Source: "Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2." Beilstein Journal of Organic Chemistry. (2017).
Relevance: Provides alternative "borrowing hydrogen" methodologies that avoid halide waste and reduce elimin
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Benzyl Ester (Bn) Decomposition
Overview: The "Standard" That Isn't Always Standard
Welcome. You are likely here because the "routine" removal of a benzyl ester has failed. While often described as the "gold standard" for carboxylic acid protection due to its stability and mild cleavage conditions, the decomposition of benzyl esters is chemically nuanced.
This guide moves beyond textbook definitions to address the causality of failure . We break down the three primary cleavage vectors: Hydrogenolysis (Catalytic) , Acidolysis (Chemical) , and Nucleophilic Attack .
Module 1: Catalytic Hydrogenolysis (H₂ / Pd-C)
The most common method, yet the most prone to "silent" failure.
Troubleshooting Guide: "My Reaction is Dead"
Symptom: You have added Pd/C, applied H₂, and after 4 hours, TLC shows only starting material.
Root Cause: Catalyst Poisoning.[1][2] Palladium is a "soft" metal and binds irreversibly to soft nucleophiles (Sulfur, Phosphorus, Amines) present in your substrate or solvent traces.
The Protocol: overcoming Poisoning
Purify the Substrate: Recrystallize or pass through a short silica plug to remove trace thio-impurities from previous steps.
Increase Catalyst Loading: Standard loading is 10 wt%. If heteroatoms (S, N) are present in the molecule, increase to 20-50 wt% or even 100 wt% (equimass).
Switch Solvent: Change from EtOAc to MeOH or AcOH . Acetic acid protonates amines, preventing them from binding to the Pd surface.
Troubleshooting Guide: "I Lost My Halogen"
Symptom: Your molecule contained a Chlorine/Bromine atom. The Benzyl ester is gone, but so is the halogen (Dehalogenation).
Root Cause: Pd/C is too active; it performs oxidative addition into the C-X bond faster than it cleaves the C-O benzyl bond.
The Fix: The "Poisoned" Variant
To retain the halogen, you must dampen the catalyst's activity.
Add an Inhibitor: Add Pyridine (0.5 eq) or Quinoline to the reaction mixture. This occupies the most active sites on the Pd, slowing down the difficult C-X cleavage while allowing the easier benzylic C-O cleavage.
Switch Metal: Use 5% Pt/C (Platinum on Carbon) instead of Palladium. Platinum is significantly less prone to hydrogenolysis of aromatic halogens.
Module 2: Acid-Mediated Cleavage (Chemical)
Used when the molecule contains Sulfur (which poisons Pd) or Benzyl Ethers you wish to keep.
The Hidden Variable: Carbocation Scavenging
Concept: Acidic cleavage (e.g., HBr/AcOH, TFA/TFMSA) proceeds via an Sɴ1 mechanism . The protonation of the ester oxygen leads to the expulsion of a Benzyl Carbocation (Bn⁺) .
The Danger: If Bn⁺ is not trapped immediately, it will attack the most electron-rich part of your molecule (e.g., Trp, Tyr, or electron-rich aromatics), leading to alkylated impurities.
The Protocol: The "Cocktail" Approach
Reagent: Trifluoroacetic Acid (TFA) with TFMSA (Trifluoromethanesulfonic acid) or HBr in Acetic Acid.
Mandatory Scavenger: You must add a "trap" for the cation.
Thioanisole: Excellent soft nucleophile trap.
Pentamethylbenzene: Traps cations via Friedel-Crafts, forming a non-reactive byproduct.
Visualizing the Mechanism:
The following diagram illustrates the critical role of the scavenger. Without it, the pathway diverges to side-products.
Figure 1: The Sɴ1 cleavage pathway. Note that the Benzyl Cation (Bn⁺) is an active electrophile that must be neutralized by a scavenger to prevent re-attachment to the substrate.
Module 3: Experimental Decision Matrix
Use this logic flow to select the correct deprotection method for your specific substrate.
Figure 2: Decision Matrix for selecting cleavage conditions based on substrate functionality.
Comparison of Methods
Method
Reagents
Mechanism
Key Tolerance
Primary Risk
Hydrogenolysis
H₂ (1 atm), 10% Pd/C
Catalytic Reduction
Acids, Bases, Amines
Dehalogenation; Catalyst Poisoning (S, P).
Transfer Hydrog.
Cyclohexene/NH₄HCO₂, Pd/C
H-Transfer
Halogens (Better control)
Incomplete reaction; Fire hazard (Cyclohexene).
Acidolysis
HBr/AcOH or TFA/TFMSA
Sɴ1 Solvolysis
Sulfur, Halogens
Cation Scavenging Required ; Sensitive to acid-labile groups (Boc).
Lewis Acid
BBr₃ or AlCl₃
Coordination/Cleavage
Non-reducible groups
Very harsh; moisture sensitive.
Frequently Asked Questions (FAQs)
Q: I don't have a hydrogenator. Can I still run a hydrogenolysis?A: Yes. You can use Transfer Hydrogenation .[3]
Protocol: Dissolve substrate in MeOH. Add 10% Pd/C. Add 5-10 equivalents of Ammonium Formate or 1,4-Cyclohexadiene . Reflux for 1-4 hours. These reagents release H₂ in situ on the catalyst surface. This is often faster and safer than using H₂ balloons.
Q: Can I remove a Benzyl Ester in the presence of a Benzyl Ether?A: This is difficult but possible. Benzyl esters are generally cleaved faster than ethers by hydrogenolysis because the ester carbonyl activates the benzylic bond.
Tip: Stop the reaction early (monitor strictly by HPLC).
Alternative: Use base hydrolysis (LiOH/THF/H₂O) . Saponification will cleave the ester exclusively, leaving the benzyl ether untouched (as ethers are base-stable).
Q: My product is trapped in the filter cake after Hydrogenolysis.A: Common with free amino acids. The product (zwitterion) precipitates in MeOH.
Fix: Wash the Celite pad with 50% Aqueous Acetic Acid or warm water to dissolve the precipitated product.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
Sajiki, H. (1995).[4][5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[5] Tetrahedron Letters, 36(20), 3465-3468.
ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Hydrogenolysis. ACS Green Chemistry Institute.
Coleman, D. R., & Royer, G. P. (1980). Catalytic transfer hydrogenation of benzyl esters. The Journal of Organic Chemistry, 45(11), 2268–2269.
Technical Support Center: Optimization of Catalyst Loading for Morpholine Cross-Coupling
Welcome to the Catalysis Technical Support Center. This guide is designed for researchers, scientists, and process chemists who are optimizing palladium-catalyzed C–N cross-coupling reactions (Buchwald-Hartwig aminations...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Catalysis Technical Support Center. This guide is designed for researchers, scientists, and process chemists who are optimizing palladium-catalyzed C–N cross-coupling reactions (Buchwald-Hartwig aminations) involving morpholine substrates.
Morpholine is a highly versatile secondary amine, but its specific steric and electronic properties often necessitate high catalyst loadings (5–10 mol%) if the reaction system is not properly tuned. This guide provides mechanistically grounded troubleshooting steps to help you reduce catalyst loading to
0.5 mol% while maximizing yield and reproducibility.
Core Mechanistic Pathways & Troubleshooting Logic
To optimize catalyst loading, one must first understand how morpholine interacts with the palladium center. Morpholine is a strong
-donor. If the supporting ligand is not sufficiently bulky or electron-rich, morpholine can outcompete the ligand, leading to off-cycle resting states. Furthermore, the -hydrogens on the morpholine ring make the intermediate Pd-amido complex susceptible to -hydride elimination, which destroys the starting material.
Figure 1: Catalytic cycle of morpholine amination highlighting off-cycle and degradation pathways.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 50% conversion despite using 5 mol% Pd(OAc)₂/BINAP. Why is the catalyst deactivating, and how can I lower the loading?A1: The stalling is likely due to the formation of an off-cycle resting state. Morpholine can displace weaker bidentate phosphine ligands, forming stable, unreactive bis-amine palladium complexes. Furthermore, traditional Pd(II) precursors like Pd(OAc)₂ require in situ reduction to the active Pd(0) species, which is often inefficient.
Causality & Solution: Switch to a well-defined pre-catalyst that rapidly generates a monoligated Pd(0) active species. N-Heterocyclic Carbene (NHC) complexes, such as Pd-PEPPSI-IPent, provide immense steric bulk that prevents the coordination of a second morpholine molecule[1]. Studies show that utilizing Pd-PEPPSI-IPent allows for the robust coupling of morpholine at catalyst loadings as low as 0.2 mol%[2]. Alternatively, using preformed palladacycles or Pd(0)-NHC complexes can achieve >80% yields with just 0.05 mol% to 0.5 mol% loading[3][4].
Q2: I am observing significant amounts of dehalogenated starting material instead of the desired morpholine adduct. What is causing this?A2: Dehalogenation is a classic symptom of
-hydride elimination outcompeting reductive elimination. When morpholine coordinates and is deprotonated, it forms a Pd-amido intermediate. If reductive elimination is slow, the palladium abstracts a hydrogen from the carbon adjacent to the morpholine nitrogen, leading to the reduction of the aryl halide.
Causality & Solution: You must accelerate the reductive elimination step by increasing the steric bulk of the supporting ligand. Density Functional Theory (DFT) calculations demonstrate that for secondary amines like morpholine, RuPhos is vastly superior to BrettPhos[5]. The rate-limiting step for the Pd-RuPhos system is reductive elimination; the specific architecture of RuPhos forces the aryl and morpholido groups together, lowering the activation energy barrier for C–N bond formation[5]. Real-time mass spectrometry monitoring confirms that RuPhos provides the highest yields for morpholine couplings[6].
Q3: Does the choice of base impact the required catalyst loading?A3: Absolutely. The deprotonation of the coordinated morpholine to form the Pd-amido complex is a critical bottleneck. If the base is too weak or insoluble, the catalytic cycle slows down, increasing the likelihood of catalyst decomposition (e.g., aggregation into palladium black).
Causality & Solution: For sterically hindered aryl chlorides, strong bases like NaOtBu or KOtBu rapidly drive the deprotonation step. When using highly active Pd-NHC complexes with KOtBu, catalyst loadings can be dropped to 0.05 mol%[3]. If your substrate contains base-sensitive functional groups, switch to anhydrous Cs₂CO₃ or K₃PO₄, but ensure the solvent is rigorously degassed to prevent oxidative degradation of the active Pd(0) species[3][6].
Figure 2: Logical troubleshooting workflow for optimizing morpholine amination reactions.
Quantitative Data Summary
The following table summarizes the expected performance of various catalyst systems for morpholine cross-coupling based on empirical literature data.
This self-validating protocol utilizes a highly hindered pre-catalyst to ensure maximum conversion with minimal palladium loading.
Materials:
Aryl Chloride (1.0 mmol, 1.0 equiv)
Morpholine (1.2 mmol, 1.2 equiv)
Base: NaOtBu (1.4 mmol, 1.4 equiv) Note: Substitute with Cs₂CO₃ if esters/ketones are present.
Catalyst: Pd-PEPPSI-IPent or [IPr#-PEPPSI] (0.005 mmol, 0.5 mol%)[7]
Solvent: Anhydrous 1,4-Dioxane (4.0 mL)
Step-by-Step Methodology:
Vessel Preparation & Degassing: Add the solid aryl chloride (if solid), base, and the Pd-PEPPSI pre-catalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar. Seal the tube with a septum.
Causality: Rigorous exclusion of oxygen is mandatory. Oxygen rapidly degrades electron-rich NHC and phosphine ligands, which is the primary cause of premature catalyst death and the false need for high catalyst loadings.
Atmospheric Exchange: Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.
Solvent & Liquid Addition: Inject the anhydrous, sparged 1,4-dioxane via syringe. If the aryl chloride is a liquid, inject it now. Finally, inject the morpholine.
Causality: Morpholine is added last to ensure the pre-catalyst has the opportunity to interact with the aryl halide and base first, preventing the morpholine from flooding the Pd(II) center and forming an off-cycle resting state before the active Pd(0) is generated.
Reaction Initiation: Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm).
Causality: High stirring rates are required to ensure the insoluble base (especially if using Cs₂CO₃) remains suspended, preventing a bottleneck at the deprotonation step of the catalytic cycle.
Validation & Monitoring: After 2 hours, remove a 0.1 mL aliquot via syringe, dilute with 1 mL of ethyl acetate, filter through a short pad of Celite, and analyze by GC-MS or LC-MS.
Causality: This validates the efficiency of the reductive elimination. If dehalogenated starting material is detected, the catalyst loading is not the issue; rather, the ligand bulk must be increased (e.g., switching to a bulkier NHC wingtip or RuPhos).
Workup: Upon completion, cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. ChemRxiv.[Link]
A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI.[Link]
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega / NIH.[Link]
[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. NIH.[Link]
Technical Support Center: Stability & Degradation of Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
[1][2] Introduction Welcome to the technical support center for Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 100516-54-9).[1][2] This molecule, widely recognized as a Williams Chiral Auxiliary , is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Introduction
Welcome to the technical support center for Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 100516-54-9).[1][2] This molecule, widely recognized as a Williams Chiral Auxiliary , is a critical scaffold for the asymmetric synthesis of
-amino acids.
The Paradox of Stability:
As a researcher, you must understand a fundamental contradiction: this molecule is designed to be reactive. Its utility relies on the electrophilicity of the lactone carbonyl and the steric shielding of the diphenyl groups. Therefore, "stability" in this context is not about indefinite preservation, but about defining the operational window where the auxiliary remains intact without undergoing premature hydrolysis, epimerization, or deprotection.
This guide provides high-level troubleshooting and protocols to assess its stability under acidic and basic stress, aligned with ICH Q1A(R2) principles but adapted for synthetic intermediates.
Module 1: Chemical Structure & Lability Analysis
Before initiating stress tests, you must understand where the molecule breaks.
Critical Lability Points
The Lactone (Morpholinone) Ring: This is the most fragile site. It is thermodynamically driven to open (hydrolyze) in the presence of water and base/acid, reverting to the acyclic
-protected amino alcohol derivative.
The Benzyloxycarbonyl (Cbz/Z) Group: Attached to the nitrogen (N4), this carbamate is generally stable to basic hydrolysis but sensitive to strong acids (e.g., HBr) and hydrogenolysis.[3]
Stereocenters (C2/C3): The protons alpha to the carbonyl and phenyl rings are susceptible to enolization in basic conditions, leading to epimerization (loss of chiral purity).
Degradation Pathway Diagram
The following diagram illustrates the competing degradation pathways you will likely observe during HPLC analysis.
Figure 1: Primary degradation pathways.[1][2] Note that basic conditions favor ring opening and epimerization, while strong acids favor carbamate cleavage.
Module 2: Standardized Stress Testing Protocol
Do not rely on generic "forced degradation" templates. For this specific auxiliary, use the following targeted protocol to establish your stability baseline.
Expert Tip: Always use a co-solvent (THF or Acetonitrile) because this molecule is highly lipophilic (two phenyl rings + benzyl group).[1][2] Testing in pure aqueous buffer will result in precipitation, giving you false "high stability" data because the solid is not reacting.
Module 3: Troubleshooting & FAQs
Category A: Acidic Conditions
Q1: I see a new peak at a lower Retention Time (RT) after exposure to 1N HCl, but the molecular weight corresponds to the parent + 18 Da. What happened?
Diagnosis: You have hydrolyzed the lactone ring.
Mechanism: Acid-catalyzed hydrolysis attacks the carbonyl, opening the morpholinone ring to form the corresponding carboxylic acid/alcohol chain.
Solution: This is expected. If you need to avoid this, ensure your workup pH stays above 3.0. If this occurs during synthesis, you may be able to re-cyclize using a dehydration agent (e.g., SOCl₂ or acid with Dean-Stark).[2]
Q2: My Cbz group disappeared (M-134 loss) during acid stress. Is this normal?
Explanation: The Benzyl carbamate (Cbz) is generally stable to HCl at room temperature. However, if you used HBr, TFA at high heat, or if your solvent contained trace Lewis acids, the carbamate will cleave.
Corrective Action: Switch to mild mineral acids (H₂SO₄/HCl) and keep temperature < 40°C. Avoid HBr completely unless deprotection is intended.[2]
Category B: Basic Conditions
Q3: The molecule disappears almost instantly in 0.1N NaOH. Is my batch defective?
Diagnosis: No, the molecule is behaving correctly.
Explanation: Lactones are esters.[1][2] In the presence of a strong hydroxide nucleophile, saponification (ring opening) is rapid and irreversible.
Mechanism: The proton at C3 (benzylic and alpha to the nitrogen/phenyl) is somewhat acidic. Bases can abstract this proton, forming a transient enolate.[2] When it reprotonates, it may do so from the opposite face, inverting the stereochemistry.
Impact: This destroys the chiral directing ability of the auxiliary.
Action: Perform a Chiral HPLC analysis. Standard C18 columns may not separate the diastereomers efficiently. Use a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).[1][2]
Category C: Analytical & Solubility
Q5: I cannot get reproducible recovery data. The results vary wildly between replicates.
Explanation: The "2,3-diphenyl" motif makes this molecule extremely hydrophobic.[2] In aqueous stress tests, the compound likely crashed out of solution. The "stable" result is just undissolved solid.
Ensure the final mixture is a clear homogeneous solution.[2] If it turns cloudy, your data is invalid.
Module 4: Experimental Workflow Visualization
Use this logic flow to determine the root cause of impurity formation.
Figure 2: Rapid diagnostic logic for identifying degradation products via LC-MS.[1][2]
References
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][4][5][6][7] Geneva, 2003.[2] Available at: [Link]
Williams, R. M., et al. "Asymmetric synthesis of monosubstituted and alpha,alpha-disubstituted alpha-amino acids via diastereoselective glycine enolate alkylations."[1][2] Journal of the American Chemical Society, 1991. (Foundational text on the stability and reactivity of the oxazinone/morpholinone scaffold).
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] (Standard reference for Cbz group stability profiles in acid/base).
Disclaimer: This guide is intended for research and development purposes. Users should always perform their own validation studies tailored to their specific formulation and concentration requirements.
Technical Support Center: Chromatographic Separation of Impurities from Morpholinone Reaction Mixtures
Welcome to the technical support center for the chromatographic separation of impurities from morpholinone reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chromatographic separation of impurities from morpholinone reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification and analysis of morpholinone-based compounds. As a Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to help you navigate these complex separations effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding impurity analysis and separation strategies for morpholinone compounds.
Q1: What are the primary sources of impurities in morpholinone reaction mixtures?
A1: Impurities in morpholinone syntheses can originate from several sources. These include unreacted starting materials, by-products from side reactions, intermediates, and degradation products formed during the reaction or workup.[1][2] For instance, in the synthesis of 4-(4-aminophenyl)-3-morpholinone, a key intermediate for rivaroxaban, impurities can arise from starting materials like 2-(2-chloroethoxy) acetic acid and 4-nitroaniline, or as side-products like p-phenylene diamine.[1] In the synthesis of Morpholin-4-ylurea, a common byproduct is the disubstituted 1,3-dimorpholin-4-ylurea, especially at higher reaction temperatures or with an excess of morpholine.[2]
Q2: Why is a stability-indicating method crucial for analyzing morpholinone compounds?
A2: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and other excipients.[3][4] This is critical in pharmaceutical development to ensure the safety and efficacy of a drug product over its shelf life.[5][6] Forced degradation studies, where the morpholinone compound is subjected to stress conditions like acid, base, heat, light, and oxidation, are essential for developing and validating these methods.[7][8] The data from these studies help identify likely degradation pathways and ensure the chromatographic method can resolve the API from any degradants that may form under storage conditions.[9][10]
Q3: What are the primary chromatographic techniques used for morpholinone impurity analysis?
A3: High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is the most prevalent technique for analyzing morpholinone impurities.[3][11] Reverse-phase HPLC with C18 or C8 columns is highly effective for separating compounds with varying polarities, which is typical for a reaction mixture containing the morpholinone product and its related impurities.[12][13] Gradient elution is often employed to achieve a robust separation of both polar and non-polar impurities in a single run.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for volatile impurities or after derivatization of the morpholinone.[14][15] For isolating and purifying impurities for structural elucidation, preparative HPLC is the method of choice.[16][17]
Q4: When is chiral chromatography necessary for morpholinone compounds?
A4: Chiral chromatography is essential when the morpholinone compound is chiral and exists as a mixture of enantiomers. Enantiomers of a drug can have significantly different pharmacological activities and toxicological profiles.[18][19] Regulatory agencies strongly favor the development of single-enantiomer drugs.[18] Therefore, a chiral separation method is required to quantify the enantiomeric purity of the API and to isolate each enantiomer for individual biological testing.[20][21] This is typically achieved using HPLC with a chiral stationary phase (CSP).[19][22]
Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Workflow for Impurity Identification and Resolution
Caption: Decision workflow for troubleshooting and characterizing impurities.
Q: I am observing poor peak shape (tailing or fronting) for my main morpholinone peak. What is the cause and how can I fix it?
A: Poor peak shape is a common issue in HPLC.
Peak Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual, un-capped silanol groups on the silica support. Morpholinones, containing basic nitrogen atoms, are prone to these interactions.
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) will protonate the basic morpholinone, reducing its interaction with acidic silanols.[23]
Solution 2: Use a Base-Deactivated Column. Modern columns are often end-capped or use hybrid silica technology to minimize silanol activity. Switching to such a column can significantly improve peak shape for basic compounds.
Solution 3: Check for Column Overload. Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[24]
Peak Fronting is less common and is typically a sign of column overload, especially in preparative chromatography.[24] It can also occur if the sample is dissolved in a solvent stronger than the initial mobile phase.
Solution 1: Reduce Sample Load. Decrease the mass of the sample injected onto the column.
Solution 2: Match Sample Solvent to Mobile Phase. Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than the starting mobile phase conditions.[14]
Q: My stability-indicating method shows co-eluting peaks after a forced degradation study. How can I improve the resolution?
A: Achieving baseline separation of all degradation products is the primary goal of a stability-indicating method.[3][4] When peaks co-elute, you need to alter the selectivity of your chromatographic system.
Solution 1: Optimize the Gradient. A shallower gradient provides more time for compounds with similar retention to separate.[4] Experiment with the gradient slope, especially around the elution time of the co-eluting peaks.
Solution 2: Change the Organic Modifier. Acetonitrile and methanol have different selectivities in reverse-phase HPLC. If you are using acetonitrile, try switching to methanol, or even a ternary mixture of water, acetonitrile, and methanol.
Solution 3: Adjust Mobile Phase pH. The retention of ionizable compounds is highly dependent on pH. A small change in pH can significantly alter the retention times of your morpholinone and its impurities, potentially resolving the co-elution.
Solution 4: Switch to a Different Stationary Phase. If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. A phenyl-hexyl or a pentafluorophenyl (PFP) column offers different selectivity compared to a standard C18 column and can often resolve closely eluting peaks.[4]
Q: I have an unknown peak in my chromatogram. How do I proceed with its identification?
A: Identifying unknown impurities is a critical step in drug development.[25][26]
Step 1: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector. A DAD/PDA detector can provide the UV-Vis spectrum of the unknown peak.[6] Comparing this spectrum to your main compound can indicate if it is a related impurity (similar chromophore) or an unrelated substance.
Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is the most powerful tool for impurity identification.[26][27] It provides the mass-to-charge ratio (m/z) of the unknown peak, giving you its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Fragmentation data (MS/MS) can help elucidate the structure.
Step 3: Isolation and NMR Spectroscopy. For definitive structural confirmation, the impurity must be isolated using preparative HPLC.[16][28] Once a sufficient quantity of the pure impurity is collected, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine its complete chemical structure.[2]
Q: My method works well on an analytical scale, but I'm losing resolution and purity when scaling up to preparative chromatography. What's wrong?
A: Scaling up from analytical to preparative chromatography requires careful consideration of several factors to maintain separation performance.[17][29]
Problem 1: Column Overload. Preparative chromatography intentionally overloads the column to maximize throughput, but excessive overload will destroy resolution.[24]
Solution: Perform a loading study. Gradually increase the injection volume and/or concentration to find the maximum sample load that still provides the desired purity.
Problem 2: Incorrect Flow Rate Scaling. The flow rate must be scaled geometrically based on the column cross-sectional area.
Solution: Use the following formula to calculate the preparative flow rate (F_prep):
F_prep = F_analyt * (d_prep² / d_analyt²)
Where F is the flow rate and d is the column's internal diameter.
Problem 3: Gradient Scaling. The gradient profile must also be adjusted to account for the different column volumes.
Solution: The gradient time on the preparative scale (t_prep) should be scaled proportionally to the column volume. This ensures that the solvent composition changes at the same rate relative to the column volumes.
Scale-Up Workflow
Caption: Workflow for scaling a method from analytical to preparative scale.
Protocols and Methodologies
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop a robust reverse-phase HPLC method for purity analysis of a novel morpholinone derivative.
1. Instrumentation and Materials:
HPLC or UPLC system with a PDA/DAD detector.[30][31]
Columns: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[12] Have alternative selectivity columns available (e.g., Phenyl-Hexyl).
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and purified water.
Additives: Formic acid, ammonium formate.
2. Initial Method Scouting:
Sample Preparation: Dissolve the morpholinone sample and any known impurities in a suitable solvent (e.g., 50:50 ACN:water) to a concentration of ~0.5-1.0 mg/mL.[12]
Scouting Gradients: Run a fast, generic gradient on the C18 column to determine the approximate retention time of the API and impurities.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: Monitor at a wavelength where the API has maximum absorbance (e.g., 254 nm) and collect full UV spectra with the PDA detector.
3. Method Optimization:
Adjust Gradient Slope: Based on the scouting run, create a more targeted gradient. If peaks are clustered, use a shallower gradient in that region to improve resolution.
Evaluate Organic Modifier: Repeat the optimized gradient using methanol as Mobile Phase B. Compare the chromatograms for changes in selectivity. Acetonitrile often provides sharper peaks, while methanol can offer different elution orders.
Optimize pH: If peak shape is poor or resolution is inadequate, adjust the mobile phase pH. For a basic morpholinone, a low pH (2.5-3.5) is a good starting point.
4. Forced Degradation and Specificity:
Subject the morpholinone sample to forced degradation conditions (see Protocol 2).
Analyze the stressed samples using the optimized method.
Goal: The method is considered stability-indicating if all degradation products are baseline resolved from the parent peak and from each other.[3][32] If not, further method optimization (e.g., changing columns) is required.
Protocol 2: Forced Degradation Study
This protocol is designed to generate potential degradation products to test the specificity of an analytical method, in line with ICH guidelines.[7][8]
1. Sample Preparation:
Prepare a stock solution of the morpholinone drug substance at ~1 mg/mL in a suitable solvent.
2. Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60-80°C for several hours.[3]
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Heat at 60-80°C for several hours.[3]
Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours.
Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 105°C) for 24-48 hours. Also, heat a solution of the drug.
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
3. Analysis:
At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
If necessary, neutralize the acidic and basic samples before injection.
Analyze all samples by the developed HPLC method alongside an unstressed control sample.
Target Degradation: Aim for 5-20% degradation of the main peak. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.[9]
Quantitative Data Summary
Parameter
Typical Analytical HPLC
Typical Preparative HPLC
Column ID
2.1 - 4.6 mm
20 - 50 mm or larger
Particle Size
< 5 µm
5 - 10 µm
Flow Rate
0.2 - 1.5 mL/min
15 - 100 mL/min
Sample Load
1 - 50 µg
10 mg - several grams
Primary Goal
Quantification & Purity
Isolation & Purification
Note: These are representative values and will vary based on the specific application and instrumentation.[14][17]
References
Purity Assessment of Synthesized 3-Morpholinopropiophenone Hydrochloride: A Comparative Guide. Benchchem.
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Benchchem.
Assessing the Purity of Synthesized 2-Chloro-3-(morpholin-4-yl)quinoxaline via High-Performance Liquid Chromatography (HPLC): A. Benchchem.
Preparative Chromatography. Evotec.
Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC.
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Nr3tAdEI_pAzRbca16ZT4LbYVGKvTMjKChKBi7_bAdCkXjWJjq0viAc591cfkD8gk2JhHqfa5NmQyfzu1NsgaXesJiq8ZgFPrKmJ_S855MHZStaZVFL9EfhaIMdEGNHXYocF8eakltdOxL2MdYg=
A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Quick Company.
A practical guide to forced degradation and stability studies for drug substances. Onyx.
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
HPLC Method Development and Validation Process of Drug Analysis and Applications. (2025). ijarsct.
Troubleshooting common byproducts in Morpholin-4-ylurea synthesis. Benchchem.
Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharma Research & Review.
Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
Forced Degradation Studies. Coriolis Pharma.
4-(4-NITROPHENYL)MORPHOLIN-3-ONE. LookChem.
Morpholine synthesis. Organic Chemistry Portal.
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv.
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025).
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International.
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2019). PMC.
Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. (2016). PubMed.
Principles and practical aspects of preparative liquid chromatography. Agilent.
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. MilliporeSigma.
A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. (2024). ResearchGate.
The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. (2025). MDPI.
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
Stability Indicating HPLC Method Development: A Review. (2025). IRJPMS.
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences.
Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
Strategies for chiral separation: from racemate to enantiomer. (2023). PMC.
Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025). RJPN.
impurity profiling and drug characterization: backdrop and approach. (2000). PHARMACEUTICAL SCIENCES.
Preparative Chromatography. (2024). Gilson.
Preparative Chromatography. Chemistry World.
Method of preparing 3-morpholinone. Google Patents.
Chromatography Method Development For Impurity Analysis And Degradation. (2024). IJCRT.org.
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017). Chromatography Today.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: MOR-PUR-001
Status: Open
Subject: Advanced Recrystallization Strategies & Troubleshooting Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction & Scope
Welcome to the Technical Support Center. This guide addresses the purification of substituted morpholines —a class of secondary/tertiary amines characterized by an ether linkage and a basic nitrogen. These compounds are critical scaffolds in medicinal chemistry (e.g., Linezolid, Gefitinib) but present unique purification challenges due to their high polarity, basicity, and tendency to "oil out" (undergo Liquid-Liquid Phase Separation).
This guide is structured to provide autonomous, self-validating protocols. It moves beyond standard textbook advice to address the specific physicochemical behavior of the morpholine ring.
Module 1: Solvent System Selection
The Challenge: Polarity Mismatch
Morpholine derivatives often possess a "Schizophrenic" solubility profile: the morpholine ring is highly polar and water-soluble, while aryl/alkyl substituents add lipophilicity. Single-solvent recrystallization frequently fails because the compound is either too soluble (in alcohols/DCM) or insoluble (in hexanes).
Validated Solvent Systems
The following table summarizes solvent combinations proven effective for morpholine derivatives based on dielectric constants (
) and hydrogen bonding capacity.
Solvent System
Ratio (v/v)
Mechanism of Action
Best For
EtOAc / Hexanes
1:1 to 1:4
Polarity gradient. EtOAc solubilizes the core; Hexane acts as anti-solvent.
Lipophilic N-aryl morpholines.
IPA / Water
9:1 to 4:1
H-bond disruption. Water increases polarity; IPA reduces solubility upon cooling.
Highly polar or salt forms.
EtOH / Et₂O
1:5
Vapor diffusion or direct layering.
Thermally unstable derivatives.
MTBE / Heptane
1:2
Moderate polarity with higher boiling point than ether.
Scale-up processes (safer than ether).
Workflow: Solubility Screening
Do not guess. Use this logic flow to determine your solvent system.
Figure 1: Logic flow for selecting the initial recrystallization solvent system based on solubility observations.
Module 2: Troubleshooting "Oiling Out"
The Phenomenon
"Oiling out" occurs when the solution enters a region of Liquid-Liquid Phase Separation (LLPS) before it crosses the solubility curve for crystallization. This is common with morpholines due to their ability to hydrogen bond with solvents, creating a "solvated melt" rather than a crystal lattice.
Protocol: The "Re-Dissolve and Seed" Method
If your product oils out, do not simply cool it further. The oil is an impurity trap.
Re-heat: Return the mixture to a boil until the oil phase re-dissolves into a homogeneous solution.
Add "Good" Solvent: Add 5-10% more of the polar solvent (e.g., Ethanol or EtOAc) to shift the composition away from the LLPS boundary.
Find the Metastable Zone: Cool the solution slowly (1°C/min) while stirring.
Seed: At the first sign of cloudiness (or 5-10°C below boiling), add seed crystals (0.1 wt%).
Note: If you lack seeds, scratch the glass or use a sonication probe for 10 seconds.
Isothermal Aging: Hold the temperature constant for 30-60 minutes after seeding. This allows the oil droplets to redissolve and deposit onto the crystal seeds (Ostwald Ripening).
Module 3: Salt Formation Strategies
When the free base morpholine refuses to crystallize (often due to low melting points or conformational flexibility), converting it to a salt is the most reliable purification method.
Why it Works
Protonating the morpholine nitrogen (
) creates an ionic lattice, significantly raising the melting point and rejecting non-basic impurities.
Recommended Counter-ions
Acid
Salt Form
Advantages
Protocol Note
HCl
Hydrochloride
High crystallinity, well-defined lattice.
Use HCl in Et₂O or Dioxane. Avoid aqueous HCl if product is hygroscopic.
Oxalic Acid
Oxalate
Often forms 1:1 salts; breaks "greasy" interactions.
Dissolve acid in warm EtOH; add to amine solution.
Fumaric Acid
Fumarate
Pharmaceutically acceptable; moderate solubility.
Good for less basic morpholines.
L-Tartaric Acid
Tartrate
Chiral Resolution potential.
Use for chiral morpholines to enrich enantiomeric excess (ee).
Protocol: Oxalate Salt Formation
Dissolve 1.0 eq of crude morpholine in minimal warm Ethanol.
Dissolve 1.05 eq of Oxalic Acid Dihydrate in warm Ethanol.
Add the acid solution to the amine solution dropwise with vigorous stirring.
A thick white precipitate usually forms immediately.
Crucial Step: Heat the suspension to reflux until it almost clears (add small amounts of water if necessary), then cool slowly. This ensures the salt crystallizes rather than precipitates amorphously.
Module 4: Impurity Scavenging
Substituted morpholines are often synthesized via Pd-catalyzed Buchwald-Hartwig coupling or cyclization of amino alcohols. Common impurities include:
Palladium (Pd): Black specks or gray tint.
Morpholine N-Oxides: Formed via oxidation during workup.[1]
Scavenging Protocol
Incorporating a scavenging step before recrystallization is more effective than recrystallization alone.
Dissolution: Dissolve crude material in EtOAc (10 volumes).
Adsorbent: Add Silica Thiol (Si-Thiol) or Activated Carbon (10 wt%).
Heat/Stir: Reflux for 30 minutes.
Filtration: Filter hot through a Celite pad.
Crystallization: Proceed with the filtrate for recrystallization.[1][2]
Experimental Workflow Diagram
Figure 2: End-to-end purification workflow from crude reaction mixture to isolated crystal.
Frequently Asked Questions (FAQ)
Q1: My morpholine salt is hygroscopic and turns into a gum on the filter. What do I do?
Diagnosis: You likely used a solvent containing water (like 95% EtOH) or the counter-ion (e.g., HCl) is too hygroscopic.
Fix: Switch to anhydrous solvents (IPA/Et₂O). Alternatively, wash the filter cake immediately with anhydrous ether and dry in a vacuum oven with P₂O₅ desiccant.
Q2: I see two spots on TLC after recrystallization, but the NMR looks pure. Why?
Diagnosis: Morpholines are susceptible to oxidation on silica gel plates, forming N-oxides during the TLC run.
Verification: Run a 2D-TLC (run, rotate 90°, run again). If the impurity appears off-diagonal, it is forming during the chromatography, and your crystals are likely pure.
Q3: Can I use Acetone as a solvent?
Caution: Primary amines react with acetone (Schiff base). While morpholines are secondary/tertiary, if your synthesis involves a primary amine intermediate or impurity, acetone will react with it, potentially complicating the profile. EtOAc is a safer polar aprotic alternative.
References
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Defines mechanisms of LLPS and oiling out).
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for salt selection and solvent screening protocols).
Pfizer Inc. (2000). Process for the preparation of Linezolid. U.S. Patent 6,043,239. Link (Demonstrates industrial recrystallization of morpholine-containing Linezolid using EtOAc).
Mullin, J. W. (2001). Crystallization. Elsevier. (Authoritative text on seeding and metastable zone width).
Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Subject: Asymmetric Synthesis of
-Amino Acids
Author: Senior Application Scientist
Executive Summary & Strategic Positioning
In the landscape of asymmetric synthesis, the choice between Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (herein referred to as the Williams Glycine Template ) and Evans Oxazolidinone auxiliaries is not merely a matter of preference, but of target application.
While Evans auxiliaries are the industry-standard "generalists" for asymmetric alkylations and aldol reactions, the Williams Template is the undisputed "specialist" for the synthesis of non-proteinogenic
-amino acids. This guide dissects the mechanistic and operational differences, providing a decision framework for drug development professionals.
Feature
Williams Glycine Template
Evans Oxazolidinone
Core Structure
Morpholin-2-one (Lactone)
Oxazolidin-2-one
Primary Application
-Amino Acid Synthesis
-Alkylation / Aldol
Enolate Geometry
Fixed (Cyclic Z-enolate equivalent)
Z-enolate (Boron/Lithium)
Stereocontrol
Steric shielding (Diphenyl group)
Steric hindrance (Benzyl/Isopropyl)
Cleavage Method
Hydrogenolysis (Pd/C)
Hydrolysis (LiOOH) or Reduction
Atom Economy
High (Auxiliary + PG removed in 1 step)
Moderate (Requires separate deprotection)
Mechanistic Analysis: The Source of Selectivity[1]
The Williams Template (Morpholinecarboxylate)
The Williams template operates on a unique conformational lock. The Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate exists in a twist-boat conformation. Upon enolization, the ring adopts a flattened half-chair geometry.
The "Butterfly" Effect: The two phenyl groups at positions 5 and 6 (using Williams numbering) or 2 and 3 (IUPAC) create a massive steric wall.
Reagent Approach: The electrophile is forced to approach from the face anti to the phenyl groups.
Result: Diastereomeric excess (de) typically exceeds 98% .
Evans Oxazolidinone
The Evans system relies on the formation of a Z-enolate where the auxiliary's chiral substituent (e.g., isopropyl or benzyl) blocks one face.
Chelation Control: Lithium or Boron coordinates the enolate oxygen and the auxiliary carbonyl, locking the conformation.
Limitation for Amino Acids: To make amino acids using Evans chemistry, one typically must azidate an enolate (using trisyl azide), which is an extra step compared to the direct alkylation of a glycine equivalent like the Williams template.
Workflow Visualization
The following diagram contrasts the synthetic workflow for generating a chiral
-amino acid using both systems. Note the streamlined pathway of the Williams template.
Caption: Comparative workflow for
-amino acid synthesis. The Williams route (top) significantly reduces step count and avoids harsh hydrolysis.
Performance Metrics & Data
The following data compares the alkylation efficiency for the synthesis of (S)-Phenylalanine (as a benchmark).
Metric
Williams Template Protocol
Evans Auxiliary Protocol (Azidation)
Electrophile
Benzyl Bromide
Benzyl Bromide (on Glycine enolate)*
Base
NaHMDS / LiHMDS
KHMDS / LiHMDS
Temperature
-78°C
-78°C
Yield (Alkylation)
85-92%
75-85%
Diastereoselectivity (de)
> 98:2
95:5 to 97:3
Cleavage Condition
H₂, Pd/C, EtOH (Mild)
LiOH / H₂O₂ (Harsh)
Racemization Risk
Negligible (Neutral pH cleavage)
Moderate (Basic hydrolysis)
Auxiliary Recovery
Destructive (Diphenyl ethane byproduct)
Recoverable (Oxazolidinone intact)
*Note: Direct alkylation of Evans glycine enolates is difficult due to stability; the Azidation route (Evans-Vederas) is often preferred but longer.
Detailed Experimental Protocols
Protocol A: Williams Template Alkylation (The "Gold Standard")
Target: Synthesis of non-natural amino acids.
Preparation: Dissolve Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1.0 equiv) in anhydrous THF (0.1 M) under Argon.
Enolization: Cool to -78°C . Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes.
Why: Sodium hexamethyldisilazide is bulky and non-nucleophilic, preventing attack on the lactone carbonyl.
Equilibration: Stir for 30–45 minutes at -78°C to ensure complete formation of the Z-enolate.
Reaction: Stir at -78°C for 2 hours. (Monitor by TLC; some substrates require warming to -20°C).
Quench: Quench with saturated NH₄Cl solution.
Cleavage (The Payoff):
Dissolve the purified alkylated intermediate in Ethanol/THF (1:1).
Add PdCl₂ (0.2 equiv) or Pd/C (10% wt).
Hydrogenate at 1–3 atm H₂ for 12–24 hours.
Result: The morpholine ring collapses, releasing the free amino acid and diphenyl ethane.
Protocol B: Evans Auxiliary Cleavage (The "Bottleneck")
Target: Removal of auxiliary to yield acid.
Setup: Dissolve alkylated N-acyl oxazolidinone in THF/H₂O (3:1) at 0°C.
Peroxide Addition: Add H₂O₂ (30%, 4.0 equiv) followed by LiOH (2.0 equiv).
Why: The hydroperoxide anion (HOO⁻) is more nucleophilic than hydroxide (HO⁻) but less basic, attacking the exocyclic carbonyl to cleave the auxiliary with minimal racemization.
Quench: Add Na₂SO₃ (1.5 M) to destroy excess peroxide before workup.
Isolation: Acidify and extract.
Critique: This yields the carboxylic acid.[1][2] If your target is an amino acid, you still have to deal with the nitrogen protecting group separately.
Decision Matrix: When to Use Which?
Use Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (Williams) IF:
Target is an
-Amino Acid: It is the most direct, high-yielding route.
Substrate Sensitivity: Your side chain is acid/base sensitive. The hydrogenolysis cleavage is neutral and extremely mild.
Speed: You want to deprotect the amine and cleave the auxiliary in a single operation.
Use Evans Oxazolidinone IF:
Target is NOT an Amino Acid: You need an
-methyl carboxylic acid or an aldol adduct.
No Hydrogenation: Your molecule contains alkenes, alkynes, or benzyl ethers that must survive the cleavage step (Williams cleavage destroys these).
Auxiliary Cost: You must recover and reuse the chiral auxiliary (Williams template is typically consumed/fragmented).
References
Williams, R. M., Im, M. N. (1991). Asymmetric synthesis of monosubstituted and alpha,alpha-disubstituted alpha-amino acids via diastereoselective alkylation of glycine enolate equivalents.[3] Journal of the American Chemical Society. [Link][4]
Evans, D. A., Bartroli, J., Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society. [Link][4]
Sinclair, P. J., Zhai, D., Reibenspies, J., Williams, R. M. (1986). Electrophilic glycinates: new and versatile templates for asymmetric amino acid synthesis.[4][5] Journal of the American Chemical Society. [Link][4]
Gage, J. R., Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses. [Link]
A Comparative Guide to Stereoselectivity in Asymmetric Synthesis: Validating the Williams Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the reliable and predictable construction of stereogenic centers is paramount. This is particularly true in drug d...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the reliable and predictable construction of stereogenic centers is paramount. This is particularly true in drug development, where the chirality of a molecule is inextricably linked to its pharmacological activity. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and often highly predictable method for installing stereochemistry.[1] Among the various strategies, the use of chiral glycine enolate equivalents for the asymmetric synthesis of non-proteinogenic α-amino acids is of critical importance for creating novel peptide-based therapeutics and biological probes.[2][3]
This guide provides an in-depth validation of Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate , a sophisticated chiral auxiliary developed by Professor Robert M. Williams.[4] Often referred to as the Williams chiral auxiliary or a diphenylmorpholinone template, this reagent is designed for highly diastereoselective alkylations of a glycine moiety. We will objectively compare its performance against the industry-standard Evans oxazolidinone auxiliaries, providing supporting experimental data, detailed protocols, and mechanistic insights to guide your selection of the optimal synthetic strategy.
The Challenge: Controlling Glycine Enolate Geometry
Glycine, the simplest amino acid, is prochiral. Its α-carbon can be functionalized to create a vast array of valuable α-amino acids. However, controlling the stereochemical outcome of these functionalization reactions is challenging due to the flexibility of glycine enolates. Chiral auxiliaries solve this problem by being temporarily attached to the glycine unit, creating a rigid framework that biases the approach of an incoming electrophile to one of the two diastereotopic faces of the enolate.[5][6]
The Williams auxiliary was engineered to provide a highly predictable and rigid conformational environment. The cis-2,3-diphenyl groups on the morpholinone ring are the key design element, creating a sterically demanding face that effectively shields the enolate from one side, thus directing alkylation to the opposite, less-hindered face.[1]
Performance Comparison: Williams Auxiliary vs. Evans Auxiliary
The ultimate measure of a chiral auxiliary's efficacy lies in its ability to consistently deliver high diastereoselectivity across a range of substrates and reaction conditions. The Evans oxazolidinones are the benchmark against which most new auxiliaries are measured, renowned for their high levels of induction in alkylation and aldol reactions.[7][8]
The following table summarizes the performance of the Williams auxiliary in diastereoselective alkylation reactions and compares it with data reported for the analogous Evans auxiliary system. The data demonstrates the exceptional stereocontrol exerted by the Williams auxiliary, which often yields single, detectable diastereomers.
Excellent selectivity; auxiliary is recoverable.[7][9]
Williams Auxiliary
Benzyl Bromide
KHMDS
>99:1
91
Superior facial shielding from diphenyl groups.[4]
Evans Auxiliary
Benzyl Bromide
NaHMDS
>99:1
85
Comparable selectivity for activated electrophiles.[5]
Williams Auxiliary
Methyl Iodide
KHMDS
>99:1
95
Effective even with small, less-demanding electrophiles.[4]
Evans Auxiliary
Methyl Iodide
NaHMDS
97:3
92
High selectivity, slightly lower than Williams for MeI.
Williams Auxiliary
Crotyl Iodide
KHMDS
Single Diastereomer
92
Demonstrates excellent control with more complex electrophiles.[1]
Expert Analysis: The data clearly indicates that the Williams auxiliary provides exceptionally high, often near-perfect, diastereoselectivity (>99:1 d.r.) for a range of electrophiles.[1][4] This predictability is its primary advantage. The rigid conformation enforced by the cis-diphenyl groups leads to a very well-defined enolate geometry, ensuring that the electrophile approaches from the face opposite to these bulky substituents.
However, a critical point of differentiation lies in the cleavage of the auxiliary. The Evans oxazolidinone can typically be removed under mild hydrolytic conditions (e.g., LiOH/H₂O₂) or reductive conditions that allow for its recovery and reuse.[5][8] In contrast, the standard method for cleaving the Williams auxiliary is a dissolving metal reduction (e.g., Lithium in liquid ammonia), which hydrogenolyzes the auxiliary to achiral byproducts.[1] This destructive cleavage makes the Williams auxiliary less suitable for large-scale industrial applications where cost and atom economy are paramount, but it remains an exceptional tool for research and the synthesis of complex, high-value molecules where absolute stereocontrol is the primary concern.
Mechanistic Rationale for Stereoselectivity
The high degree of stereocontrol originates from the rigid chelated structure of the lithium or potassium enolate. The metal cation coordinates to both the enolate oxygen and the lactone carbonyl oxygen, forcing the system into a planar, well-defined conformation. In this arrangement, the phenyl group at the C2 position effectively blocks the top (si) face of the enolate, compelling the electrophile to approach from the less sterically encumbered bottom (re) face.
Experimental Protocols
A self-validating protocol is crucial for reproducible results. Below is a detailed, step-by-step methodology for a representative diastereoselective alkylation using the Williams auxiliary.
Objective: To synthesize the α-allylated product with high diastereoselectivity.
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M solution in toluene
Allyl bromide
Anhydrous tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Standard workup and purification reagents (diethyl ether, brine, anhydrous magnesium sulfate, silica gel)
Protocol: Diastereoselective Allylation
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the Williams auxiliary-glycine adduct (1.0 eq).
Dissolution: Dissolve the auxiliary in anhydrous THF (approx. 0.1 M concentration) under a nitrogen atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The maintenance of low temperature is critical to ensure kinetic control and prevent side reactions.
Enolate Formation: Add KHMDS solution (1.1 eq) dropwise via syringe over 10 minutes. The solution should turn a yellow/orange color, indicating the formation of the potassium enolate. Stir the solution at -78 °C for 30 minutes. The use of a strong, non-nucleophilic base like KHMDS ensures rapid and complete deprotonation without competing addition reactions.
Alkylation: Add allyl bromide (1.5 eq) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The electrophile is added in excess to drive the reaction to completion.
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL). This protonates any remaining enolate and neutralizes the base.
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, typically by integration of well-resolved signals corresponding to the major and minor diastereomers. For this auxiliary, the minor diastereomer is often not observed.[1]
Caption: Experimental workflow for asymmetric alkylation.
Conclusion
The Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate auxiliary developed by Williams is a premier tool for the asymmetric synthesis of α-amino acids, offering exceptionally high and predictable levels of diastereoselectivity. Its performance, particularly with less reactive electrophiles, often surpasses that of other well-established methods. The primary trade-off for this outstanding stereocontrol is the destructive cleavage of the auxiliary, which may be a limiting factor in large-scale synthesis. For research applications and the synthesis of complex, high-value targets where stereochemical purity is the highest priority, the Williams auxiliary represents a powerful and reliable choice.
References
Black, G., Fink, S., Jamorabo, D., Kim, J., Lindquist, N., Lust, C., & Sundararaman, S. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics.
Williams, R. M. (1999). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Methods in Molecular Medicine, 23, 339-56. [Link]
Williams, R. M. (1989). Asymmetric Synthesis of Alpha-Amino Acids. National Institute of General Medical Sciences Grantome. [Link]
Looper, R. E., & Williams, R. M. (2006). (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses, 83, 153. [Link]
Chauhan, S. S. (2009). Enantioselective synthesis of (L)-Fmoc-α-Me-Lys(Boc)OH via diastereoselective alkylation of oxazinone as a chiral auxiliary. Tetrahedron Letters, 50(49), 6913-6915. [Link]
Williams, R. M., & Im, M. N. (1991). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 113(24), 9276-9286. [Link]
Golebiowski, A., & Jurczak, J. (1993). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 93(2), 721-752.
Palomo, C., Oiarbide, M., & García, J. M. (2004). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis.
Wu, J., & Wang, X. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(1), 13-37. [Link]
Bull, S. D., Davies, S. G., & Jones, S. (1999). Chiral glycine cation equivalents: N-acyliminium species derived from diketopiperazines. Journal of the Chemical Society, Perkin Transactions 1, (22), 3281-3300.
Soloshonok, V. A. (2023). Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids.
Soloshonok, V. A., & Han, J. (2001). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. The Journal of Organic Chemistry, 66(18), 6046-6053. [Link]
Kobayashi, J., Nakamura, M., Mori, Y., Yamashita, Y., & Kobayashi, S. (2004). Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. Journal of the American Chemical Society, 126(30), 9192-9193. [Link]
Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in Organic Synthesis.
D'Oca, M. G. M., & Dondoni, A. (2002). Synthesis of C-Linked Glycopyranosyl Serines via a Chiral Glycine Enolate Equivalent. Organic Letters, 4(22), 3923-3926.
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008). Journal of Chemical Education, 85(5), 695. [Link]
Jew, S. S., & Park, H. G. (2010). Diastereoselective Allylstannane Additions to (S)-5,6-Dihydro-2 H-5-phenyloxazin-2-one. A Concise Synthesis of (S)-β-Methylisoleucine. Organic Letters, 12(6), 1256-1259. [Link]
Bsharat, O., & Al-Masri, I. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 50(1), 49-53.
Jew, S. S., & Park, H. G. (2010). Diastereoselective allylstannane additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one. A concise synthesis of (S)-beta-methylisoleucine. Organic Letters, 12(6), 1256-9. [Link]
Smith, A. B., & Njardarson, J. T. (2016). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv.
Dzhemilev, U. M., & D’yakonov, V. A. (2022). New 1Z,5Z-Diene Compounds: Stereoselective Synthesis of Tetraenoic Macrodiolides. Molecules, 27(24), 8820.
Resolving the Morpholine Scaffold: A Comparative Guide to Spectroscopic and Crystallographic Confirmation
Introduction The morpholine ring—a six-membered saturated heterocycle containing both oxygen and nitrogen—is a ubiquitous scaffold in medicinal chemistry. Its unique physicochemical properties improve aqueous solubility,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The morpholine ring—a six-membered saturated heterocycle containing both oxygen and nitrogen—is a ubiquitous scaffold in medicinal chemistry. Its unique physicochemical properties improve aqueous solubility, modulate target binding, and optimize pharmacokinetic profiles 1[1]. However, confirming the exact structure of complex morpholine derivatives—particularly resolving regioisomers or determining the absolute stereochemistry of chiral centers adjacent to the ring—requires a robust analytical strategy. This guide objectively compares the performance, causality, and implementation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD) for the structural validation of morpholine products.
Analytical Modality Comparison: Solution vs. Solid State
When elucidating a morpholine derivative, scientists must choose between solution-state techniques (NMR, MS) and solid-state techniques (SCXRD). While NMR and MS provide rapid, highly sensitive connectivity data, SCXRD remains the gold standard for unambiguous three-dimensional structure determination2[2].
Feature
NMR + HRMS (Solution-State)
SCXRD (Solid-State)
Primary Output
2D Connectivity & Exact Mass
3D Spatial Arrangement & Stereochemistry
Turnaround Time
Minutes to Hours
Days to Weeks (Bottleneck: Crystal Growth)
Sample Requirement
5–10 mg (Non-destructive)
High-quality single crystal (0.1–0.3 mm)
Stereochemistry
Relative (requires advanced 2D/NOESY)
Absolute (Unambiguous)
Best Used For
Rapid library screening, bulk purity
Final structural proof, resolving regioisomers
Solution-State Structural Elucidation: NMR & MS
Causality & Mechanistic Insights
Morpholine rings exhibit a distinct NMR pattern driven by the electronegativity difference between the oxygen and nitrogen atoms. The methylene protons adjacent to the oxygen are deshielded and typically appear at 3.6–3.8 ppm, while those adjacent to the nitrogen appear upfield at 2.4–2.8 ppm. To confirm the attachment point of the morpholine ring to a larger drug scaffold, 2D Heteronuclear Multiple Bond Correlation (HMBC) is critical. HMBC reveals correlations across two or three bonds, definitively proving the connectivity between the morpholine nitrogen and the adjacent core carbon2[2].
Self-Validating Experimental Protocol
Sample Preparation: Dissolve 5–10 mg of the morpholine compound in 0.5–0.7 mL of a deuterated solvent2[2]. Expert Tip: If the morpholine nitrogen is basic, use DMSO-d₆ instead of CDCl₃ to disrupt intermolecular hydrogen bonding and sharpen the NMR signals.
HRMS Acquisition: Introduce the sample via Electrospray Ionization (ESI) in positive ion mode to observe the [M+H]⁺ peak. High-resolution mass spectrometry validates the elemental formula with <5 ppm error2[2].
1D NMR Acquisition: Acquire ¹H and ¹³C spectra to identify the unique proton and carbon environments. Verify the diagnostic morpholine peaks (~67 ppm for C-O and ~46 ppm for C-N)3[3].
2D NMR Connectivity: Execute COSY and HMBC experiments. The protocol is self-validating when the HMBC cross-peaks perfectly align with the expected molecular weight derived from the HRMS data.
Workflow for solution-state structural elucidation of morpholine derivatives.
While NMR provides excellent connectivity, it can fall short in resolving complex regioisomeric ambiguity. A classic example is the antiviral drug Apilimod. Analysis of commercial batches revealed significant variance in biological activity. SCXRD was required to prove that some batches were actually incorrect regioisomers where the morpholine and ethoxypyridyl substituents were swapped on the pyrimidine core 4[4]. Furthermore, SCXRD provides precise measurements of endocyclic dihedral angles, confirming the puckered chair conformation of the morpholine ring in the solid state1[1].
Self-Validating Experimental Protocol
Crystal Growth: Dissolve the compound in a suitable solvent mixture (e.g., acetonitrile/methanol). Utilize vapor diffusion (e.g., diffusing diethyl ether into the solution) to slowly grow single crystals3[3].
Mounting and Cooling: Mount a high-quality crystal (0.1–0.3 mm) on a goniometer. Cool the crystal to 100 K using a cold nitrogen stream. Expert Tip: Cooling minimizes atomic thermal motion, sharpening the electron density maps and reducing radiation damage to the organic crystal2[2].
Data Collection: Collect X-ray diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).
Structure Solution & Refinement: Solve the structure using direct methods. Refine the model using full-matrix least-squares techniques to minimize the difference between observed and calculated structure factors2[2]. The protocol validates itself when the final R-factor is <5%, indicating a highly reliable structural model.
Step-by-step single-crystal X-ray crystallography workflow for absolute structural confirmation.
Quantitative Data Presentation: Diagnostic Signals
To facilitate rapid comparison, the following table summarizes the key diagnostic parameters used to confirm the morpholine scaffold across different analytical modalities.
Technique
Parameter
Typical Morpholine Value
Diagnostic Significance
¹H NMR
Chemical Shift (C2, C6 -O-CH₂)
3.6 – 3.8 ppm
Confirms presence of ether linkage; typically a multiplet 4[4].
¹H NMR
Chemical Shift (C3, C5 -N-CH₂)
2.4 – 2.8 ppm
Confirms presence of amine linkage; shielded relative to oxygen-adjacent protons3[3].
¹³C NMR
Chemical Shift (C2, C6)
~66 – 68 ppm
Differentiates oxygen-bound carbons from nitrogen-bound carbons 3[3].
Quantifies the puckered chair conformation in the solid state1[1].
HRMS
Mass Accuracy [M+H]⁺
< 5 ppm error
Validates the elemental composition (C, H, N, O) of the derivative2[2].
References
Title: Synthesis, characterization and theoretical study of a new asymmetrical tripodal amine containing morpholine moiety
Source: Arabian Journal of Chemistry
URL: [Link]
Evaluating the performance of Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate in different solvent systems
Performance Evaluation: Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate in Solvent Systems Executive Summary Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 100516-54-9), commonly referred to as the Cbz-William...
Author: BenchChem Technical Support Team. Date: March 2026
Performance Evaluation: Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate in Solvent Systems
Executive Summary
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 100516-54-9), commonly referred to as the Cbz-Williams Lactone , is a premier chiral auxiliary used for the asymmetric synthesis of
-amino acids.[1] Unlike its tert-butyl (Boc) counterpart, the Cbz variant offers unique orthogonality, remaining stable under acidic conditions while being labile to hydrogenolysis.[1][2]
This guide evaluates the compound’s performance across critical solvent systems, focusing on enolate stability, alkylation diastereoselectivity, and purification efficiency . The data presented is designed to assist process chemists in optimizing synthetic routes for complex non-proteinogenic amino acids.
Comparative Analysis: Cbz vs. Boc Templates
The choice between the Cbz- and Boc-protected Williams templates is rarely arbitrary; it is dictated by the requisite deprotection strategy of the target molecule.
Feature
Cbz-Williams Lactone (Subject)
Boc-Williams Lactone (Alternative)
Application Context
Acid Stability
High (Stable to TFA, HCl)
Low (Labile to TFA, HCl)
Cbz is superior when side-chains require acid-labile protection (e.g., -Butyl esters).[1]
Deprotection
Hydrogenolysis (H, Pd/C) or Li/NH
Acidolysis (TFA/DCM or HCl/Dioxane)
Use Cbz if the target amino acid contains alkenes sensitive to reduction (requires Li/NH or careful catalyst choice).
Crystallinity
Excellent (High MP: 205-207 °C)
Good (Lower MP: ~138 °C)
Cbz analog often crystallizes more readily, aiding purification without chromatography.[1]
Solvent Fit
Compatible with alcoholic solvents for deprotection.
Requires non-nucleophilic organic solvents for deprotection.
Cbz allows for "greener" deprotection solvents (EtOH/MeOH).
Solvent System Performance Evaluation
The performance of the Cbz-Williams lactone is heavily dependent on the solvent environment, particularly during the critical enolate formation and alkylation steps.
A. Reaction Media: Enolate Alkylation
The generation of the lithium enolate requires a solvent that supports the aggregation state necessary for high diastereoselectivity (dr).
Tetrahydrofuran (THF) [Standard]:
Performance: Excellent. THF coordinates Li
, stabilizing the enolate.
Metrics: Typical yields >85%; dr typically >95:5.[1]
Mechanism: Solvates the LiHMDS base and the resulting enolate, preventing precipitation.
THF + HMPA/DMPU [Enhanced]:
Performance: Superior. The addition of a co-solvent (HMPA or the safer DMPU) breaks up ion pairs.
Metrics: Increases reaction rate significantly. Often boosts dr to >98:2.
Trade-off: HMPA is carcinogenic; DMPU is the recommended alternative for safety profiles.[1]
Toluene [Non-Polar]:
Performance: Poor for enolate generation if used pure.[1]
Usage: Often used as a co-solvent (with THF) in scale-up to reduce costs.[1]
Risk: Poor solubility of the lithium enolate can lead to heterogeneous mixtures and lower stereocontrol.
B. Purification & Crystallization Systems
One of the Cbz-template's strongest attributes is its crystallization potential, often negating the need for column chromatography.
Ethanol / Water: The standard system for recrystallizing the pure template.
Ethyl Acetate / Hexanes: Preferred for recrystallizing alkylated products. The Cbz-group adds lipophilicity, making the products soluble in EtOAc but precipitating upon Hexane addition.
Dichloromethane (DCM): High solubility. Used primarily for extraction and optical rotation measurements (
).
Visualized Workflows
Diagram 1: Strategic Selection & Reaction Pathway
This decision tree illustrates when to select the Cbz variant and how solvent choice impacts the alkylation outcome.
Caption: Decision logic for template selection and the impact of solvent additives on stereochemical outcomes.
Validates the "Enhanced" solvent system performance.
Preparation: In a flame-dried Schlenk flask under Argon, dissolve Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1.0 eq) in anhydrous THF (0.1 M concentration).
Enolization: Cool to -78 °C . Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 10 minutes.
Checkpoint: The solution should turn bright yellow/orange, indicating enolate formation.
Additive: Add DMPU (3.0 eq) to the enolate solution. Stir for 30 minutes at -78 °C.
Note: DMPU replaces HMPA as a safer polar aprotic co-solvent to break ion pairs.
Alkylation: Add the electrophile (alkyl halide, 1.2 eq) dropwise.
Reaction: Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.
Quench: Quench with saturated aqueous NH
Cl. Extract with EtOAc .
Analysis: Determine diastereomeric ratio (dr) via crude
Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of Morpholine-Based Therapeutics
The incorporation of the morpholine ring is a cornerstone strategy in modern medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. While many highly lipo...
Author: BenchChem Technical Support Team. Date: March 2026
The incorporation of the morpholine ring is a cornerstone strategy in modern medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. While many highly lipophilic scaffolds demonstrate exceptional in vitro target engagement, they frequently fail during in vivo translation due to rapid metabolic clearance, poor solubility, or off-target toxicity.
This guide provides an objective, data-driven comparison of morpholine-containing compounds against their non-morpholine bioisosteres (e.g., piperidines). By examining the mechanistic rationale and detailing self-validating experimental protocols, we will explore how the morpholine moiety successfully bridges the gap between in vitro potency and in vivo efficacy.
Mechanistic Rationale: The Morpholine Advantage
The morpholine ring—a six-membered heterocycle containing both a nitrogen and an oxygen atom—offers a unique physicochemical profile. The presence of the oxygen atom exerts an electron-withdrawing effect that reduces the basicity of the opposing nitrogen, resulting in a pKa of approximately 8.3[1].
Key Translational Benefits:
Optimized Lipophilicity (logD): Compared to piperidine, morpholine significantly lowers the lipophilicity of the parent molecule. This reduces non-specific plasma protein binding, increasing the free fraction (
) of the drug available to penetrate target tissues[1].
Enhanced BBB Penetration: The balanced hydrophilic-lipophilic profile makes morpholine an ideal scaffold for CNS-targeted therapies, such as glioblastoma treatments, by facilitating blood-brain barrier (BBB) transit[2].
Kinase Hinge Binding: The oxygen atom frequently acts as a critical hydrogen-bond acceptor within the ATP-binding pocket of kinases (e.g., PI3K, mTOR), anchoring the inhibitor and driving high in vitro potency[3].
Mechanism of morpholine-based PI3K inhibitors in the PI3K/AKT/mTOR signaling cascade.
In Vitro Efficacy Profiling
In vitro assays are designed to validate target engagement and establish baseline cytotoxicity. However, high in vitro potency does not guarantee in vivo success if the compound's physicochemical properties are flawed.
Comparative Data: Morpholine vs. Piperidine
Using the pan-PI3K inhibitor as a benchmark, we can compare the in vitro performance of a morpholine-based drug against a structurally analogous piperidine derivative[3],[4].
Compound Class
Target (PI3Kα) IC₅₀ (nM)
U87MG Cell Viability IC₅₀ (μM)
Aqueous Solubility (μg/mL)
Morpholine (Buparlisib)
50
0.5
>500
Piperidine Analog
45
1.2
<50
Data synthesis demonstrating that while biochemical potency is similar, the morpholine derivative exhibits vastly superior solubility, translating to better cellular uptake and cytotoxicity[3],[4].
To ensure self-validating and reproducible in vitro data, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is explicitly chosen because it eliminates the auto-fluorescence artifacts commonly associated with heterocyclic screening libraries.
Reagent Preparation: Prepare 1X kinase buffer. Dilute recombinant Class I PI3K protein and ATP/PIP2 substrate to their experimentally determined Michaelis constant (
) values.
Compound Dilution: Dispense the morpholine compound in a 10-point, 3-fold serial dilution in 100% DMSO.
Reaction Initiation: Transfer compounds to a 384-well microplate. Add the enzyme and substrate mixture. Incubate for 30 minutes at room temperature.
Signal Detection: Add the TR-FRET detection reagents (e.g., Europium-labeled anti-PIP3 antibody).
Self-Validation Controls: Every plate must include a DMSO-only positive control (representing 100% kinase activity) and a no-enzyme negative control (representing background noise). Calculate the IC₅₀ using a 4-parameter logistic regression model.
In Vivo Efficacy & Pharmacokinetic Profiling
The true advantage of the morpholine scaffold is revealed during in vivo profiling. Compounds lacking this balanced solubility/permeability profile often suffer from high first-pass metabolism or poor oral absorption[5].
Comparative Data: In Vivo Translation
When administered to murine models, the pharmacokinetic (PK) and pharmacodynamic (PD) disparities between morpholine and piperidine analogs become starkly apparent[3],[2].
Compound Class
Oral Bioavailability (F%)
Brain Penetration ()
Tumor Growth Inhibition (TGI %) at 30 mg/kg
Morpholine (Buparlisib)
46%
0.8
85%
Piperidine Analog
12%
0.1
20%
The morpholine ring dramatically enhances oral bioavailability and BBB penetration, resulting in profound tumor regression in xenograft models[3],[2].
This protocol establishes a direct causality between systemic drug exposure (PK), target modulation (PD), and phenotypic outcomes (Efficacy).
Model Establishment: Subcutaneously implant
U87MG human glioblastoma cells (PTEN-null) into the right flank of athymic nude mice.
Randomization: Once tumors reach an average volume of ~150 mm³, randomize the mice into vehicle control and treatment groups (
/group) to ensure statistical significance.
Dosing Strategy: Administer the morpholine compound (e.g., 30 mg/kg) via oral gavage (PO) daily. Causality note: Oral gavage is specifically chosen over intravenous injection to rigorously assess the enhanced gastrointestinal absorption conferred by the morpholine ring.
Efficacy Measurement: Measure tumor volume using digital calipers bi-weekly. Calculate Tumor Growth Inhibition (TGI) relative to the vehicle control.
PK/PD Sampling: At steady-state (e.g., Day 14), collect blood via cardiac puncture at 1h, 4h, and 24h post-dose. Quantify plasma concentrations via LC-MS/MS. Simultaneously, harvest tumor tissue and perform Western blotting for pAKT(Ser473) to confirm in vivo target engagement.
Sequential screening workflow bridging in vitro cellular assays to in vivo efficacy models.
Conclusion
The integration of a morpholine ring is not merely a structural afterthought; it is a deliberate, mechanistically driven strategy to rescue potent in vitro binders from in vivo failure. By modulating the pKa, lowering lipophilicity, and acting as a key hydrogen-bond acceptor, morpholine derivatives like Buparlisib demonstrate how optimizing physicochemical properties is just as critical as optimizing target affinity[3],[6]. For drug development professionals, prioritizing the morpholine scaffold during lead optimization can significantly de-risk the translational pipeline from bench to bedside.
References
Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. ACS Medicinal Chemistry Letters. Available at:[Link]
Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Cancer Research (AACR). Available at:[Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at:[Link]
Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Research Journal of Pharmacy and Technology. Available at:[Link]
Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas. PLOS One. Available at:[Link]
Operational and Disposal Master Guide: Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Mechanistic Profiling & Chemical Context Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (widely known as the Williams chiral auxiliary) is a highly specialized chiral glycine enolate equivalent[1]. It is predominantly...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Profiling & Chemical Context
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (widely known as the Williams chiral auxiliary) is a highly specialized chiral glycine enolate equivalent[1]. It is predominantly utilized by drug development professionals in the stereoselective synthesis of complex, non-proteinogenic
-amino acids, such as the antimalarial drug quinine analogs and the tuberculostatic compound capreomycin IB[2].
Causality of Hazards:
The compound features a bulky 2,3-diphenylmorpholine core protected by a benzyl carbamate (Cbz) group[3]. While it is a stable solid at room temperature, the reactive lactone and carbamate moieties can cause localized irritation upon contact with biological tissues. The lipophilic nature of the diphenyl groups facilitates rapid dermal absorption of the fine dust, leading to its classification as a skin and respiratory irritant (H315, H319, H335)[2].
Causality: The enolate formed from this morpholinone is highly sensitive to moisture and oxygen[1]. Exposure leads to premature protonation or oxidative degradation, destroying the stereocenter.
Validation: Use an oil bubbler to confirm continuous positive Argon pressure throughout the setup.
Reagent Dissolution:
Action: Dissolve the solid auxiliary in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[3].
Causality: The compound has limited solubility in aqueous buffers (~0.25 mg/mL) but is highly soluble in polar aprotic solvents[3].
Validation: Visually inspect the solution; it must be completely clear with no suspended particulates before proceeding to cooling.
Base Addition & Alkylation:
Action: Cool the solution to -78 °C and add a strong base (e.g., NaHMDS or LiHMDS), followed by the alkyl halide[1].
Causality: Ultra-low temperatures prevent
-elimination side reactions and ensure the kinetic enolate is trapped stereoselectively.
Quenching & Phase Separation:
Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., Ethyl Acetate).
Validation: Check the pH of the aqueous layer (should be ~6-7). A stable, neutral pH confirms the complete neutralization of the strong base, validating that the mixture is safe for phase separation.
Workflow Visualization
Lifecycle and disposal workflow for the Williams Chiral Auxiliary.
Proper Disposal Procedures
Because Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a synthetic organic intermediate with specific target organ toxicity (STOT SE 3)[4], its disposal must strictly comply with environmental regulations[5]. Do not dispose of this chemical down the drain[6].
Step-by-Step Disposal Plan
Step 1: Segregation of Waste Streams
Action: Separate the post-reaction mixtures into halogenated organic, non-halogenated organic, and aqueous waste streams.
Causality: Mixing incompatible waste streams (e.g., acidic aqueous waste with reactive organics) can cause exothermic reactions, off-gassing, or container rupture.
Action: In the event of a powder spill, pick up and arrange disposal without creating dust[6]. Sweep up the solid using a damp paper towel or a HEPA-filtered vacuum.
Validation: Inspect the spill area with a UV lamp (the diphenyl groups exhibit slight fluorescence under UV) to ensure complete visual decontamination. Place all contaminated PPE and wipes into a designated solid chemical waste bin.
Step 3: Liquid Waste Preparation for Incineration
Action: Dissolve or mix any surplus solid material with a combustible solvent (e.g., ethanol or hexanes)[5].
Causality: The compound has a high melting point (205 °C)[2]. Direct incineration of the raw powder can result in incomplete combustion and the release of toxic NOₓ gases. Dissolving it in a high-BTU solvent ensures complete thermal destruction.
Step 4: Packaging and Licensed Incineration
Action: Transfer the dissolved organic waste to a clearly labeled, chemically compatible HDPE (High-Density Polyethylene) carboy. Offer the surplus and non-recyclable solutions to a licensed disposal company[6].
Validation: Verify via your waste manifest that the disposal facility utilizes a chemical incinerator equipped with an afterburner and scrubber[5] to capture any nitrogen oxides generated during combustion.
Personal protective equipment for handling Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
The following technical guide details the safety, logistical, and operational protocols for handling Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 105228-46-4). Executive Summary & Risk Logic Benzyl 6-oxo-2,3-d...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the safety, logistical, and operational protocols for handling Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 105228-46-4).
Executive Summary & Risk Logic
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a crystalline chiral intermediate, typically used in asymmetric synthesis and peptide chemistry. While specific toxicological data for this exact CAS is often limited in public repositories, a Structure-Activity Relationship (SAR) analysis mandates strict precautions.
The "Why" Behind the Safety (SAR Analysis):
Morpholine Core: Parent morpholines can be corrosive and irritating to mucous membranes.
Benzyl Ester Moiety: Structurally analogous to Benzyl Benzoate, a known acute toxin (oral) and aquatic hazard [1]. Benzyl esters can also act as skin sensitizers.
Physical State (Crystalline Powder): The primary exposure vector is inhalation of airborne particulates during weighing and transfer. Static electricity can cause this powder to "fly," increasing inhalation risk.
Immediate Action Directive:
Treat this compound as a respiratory irritant and potential sensitizer . All open handling of the solid must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The following PPE selection is based on the permeation resistance required for aromatic esters and the particulate filtration needed for fine organic dusts.
Table 1: Task-Based PPE Specifications
Hazard Zone
Activity
Respiratory Protection
Hand Protection
Body/Eye Protection
Zone A (Green)
Sealed container transport; Microscopy (covered)
None required if sealed.
Single Nitrile Gloves (min 4 mil/0.10mm).
Standard Lab Coat + Safety Glasses (ANSI Z87.1).
Zone B (Yellow)
Weighing < 10g ; Solubilization; Closed-system transfer
Fume Hood Required. If hood unavailable: N95/FFP2 Respirator.
Weighing > 10g ; Spillage Cleanup; Open vessel scraping
P100/P3 Half-Face Respirator or PAPR.
Laminate Film (Silver Shield) under Nitrile if solvent is present.
Tyvek® Coveralls (Disposable) + Face Shield over Goggles.
Critical Note on Glove Permeation: Aromatic esters (like the benzyl group here) can permeate latex and thin nitrile over time. For procedures lasting >30 minutes involving dissolved compound, use Silver Shield/4H laminate gloves as an under-layer [2].
Operational Protocols: The "Safe-Loop" System
This protocol uses a self-validating "Safe-Loop" to ensure containment is never broken during the workflow.
Phase 1: Preparation & Weighing (The Static Risk)
Static Control: This powder is prone to static charge. Use an ionizing fan or anti-static gun inside the weigh station to prevent powder dispersal.
The "Double-Containment" Rule: Never transport the weighing boat outside the hood. Weigh directly into a tared vial, cap it inside the hood, and wipe the exterior with a methanol-dampened wipe before removal.
Phase 2: Reaction Setup & Solubilization
Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to minimize aerosolization of the dry powder.
Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent vapor phase escape of the benzyl moiety.
Phase 3: Decontamination & Spill Response
Minor Spill (Powder): Do NOT use a brush/dustpan (creates dust clouds).
Cover spill with wet paper towels (dampened with water/surfactant) to immobilize dust.
Absorb with vermiculite or sand.[1][6] Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for handling this compound, ensuring a logical flow from risk assessment to disposal.
Caption: Operational workflow for handling Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate, delineating PPE escalation based on quantity.
Waste Disposal & Environmental Stewardship[6][7]
Do not dispose of this compound down the drain.[5] Benzyl esters are toxic to aquatic life (Aquatic Chronic 2, H411) [3].[7]
Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid."
Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).
Destruction Method: The preferred disposal method is High-Temperature Incineration equipped with scrubbers to handle nitrogen oxides (NOx) generated from the morpholine ring combustion [4].
References
European Chemicals Agency (ECHA). Benzyl Benzoate - Registration Dossier (Toxicological Information). Retrieved from [Link]
U.S. EPA. Best Management Practices for Laboratory Chemical Disposal. Retrieved from [Link]